molecular formula C32H35ClFN7O2 B609336 Adagrasib CAS No. 2326521-71-3

Adagrasib

Cat. No.: B609336
CAS No.: 2326521-71-3
M. Wt: 604.1 g/mol
InChI Key: PEMUGDMSUDYLHU-ZEQRLZLVSA-N
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Description

Adagrasib (MRTX849) is an oral, small-molecule KRAS inhibitor developed by Mirati Therapeutics. KRAS mutations are highly common in cancer and account for approximately 85% of all RAS family mutations. However, the development of KRAS inhibitors has been challenging due to their high affinity for guanosine triphosphate (GTP) and guanosine diphosphate (GDP), as well as the lack of a clear binding pocket. This compound targets KRASG12C, one of the most common KRAS mutations, at the cysteine 12 residue and inhibits KRAS-dependent signalling. In a phase I/IB clinical study that included patients with KRASG12C-mutated advanced solid tumors (NCT03785249), this compound exhibited anti-tumor activity. The phase II of the same study showed that in patients with KRASG12C-mutated non-small-cell lung cancer (NSCLC), this compound was efficient without new safety signals. In February 2022, the FDA accepted a new drug application (NDA) for this compound for the treatment of patients with previously treated KRASG12C–positive NSCLC. In December 2022, the FDA granted accelerated approval to this compound for the treatment of KRASG12C-mutated locally advanced or metastatic NSCLC who have received at least one prior systemic therapy. This compound joins [sotorasib] as another KRASG12C inhibitor approved by the FDA.
This compound is a small molecule inhibitor of the KRAS G12C mutant protein which is found in up to 13% of refractory cases of non-small cell lung cancer. Serum aminotransferase elevations are common during therapy with this compound, and a proportion of patients develop clinically apparent liver injury that can be severe.
This compound is an orally available, small molecule inhibitor that targets the oncogenic KRAS substitution mutation, G12C, with potential antineoplastic activity. Upon oral administration this compound covalently binds to cytosine 12 within the switch II pocket of GDP-bound KRAS G12C, thereby inhibiting mutant KRAS-dependent signaling. KRAS, a member of the RAS family of oncogenes, serves an important role in cell signaling, division and differentiation. Mutations of KRAS may induce constitutive signal transduction leading to tumor cell growth, proliferation, invasion, and metastasis.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2022 and is indicated for neoplasm and non-small cell lung carcinoma and has 5 investigational indications.

Properties

IUPAC Name

2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35ClFN7O2/c1-21(34)31(42)41-17-16-40(18-23(41)11-13-35)30-25-12-15-39(28-10-4-7-22-6-3-9-26(33)29(22)28)19-27(25)36-32(37-30)43-20-24-8-5-14-38(24)2/h3-4,6-7,9-10,23-24H,1,5,8,11-12,14-20H2,2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMUGDMSUDYLHU-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35ClFN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801336759
Record name Adagrasib
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Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2326521-71-3
Record name Adagrasib [USAN]
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Record name Adagrasib
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Record name Adagrasib
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Record name 2-((S)-4-(7-(8-chloronaphthalen-1-yl)-2-(((S)-1-methylpyrrolidin-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-1-(2-fluoroacryloyl)piperazin-2-yl)acetonitrile
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Record name ADAGRASIB
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Melting Point

From > 262 mg/mL to < 0.010 mg/mL
Record name Adagrasib
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Foundational & Exploratory

The Mechanism of Action of Adagrasib in KRAS G12C Mutated Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of adagrasib, a highly selective and potent covalent inhibitor of the KRAS G12C mutant protein. For decades, KRAS was considered an "undruggable" target in oncology, but the development of agents like this compound has marked a significant breakthrough in treating solid tumors harboring this specific mutation.[1][2][3][4] This document provides a detailed overview of the signaling pathways involved, quantitative data from preclinical and clinical studies, and methodologies for key experiments.

The Role of KRAS G12C in Oncogenesis

The KRAS gene, a member of the RAS family of oncogenes, encodes a small GTPase that acts as a molecular switch in crucial cellular signaling pathways controlling cell proliferation, differentiation, and survival.[5] Under normal physiological conditions, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[5] However, a glycine-to-cysteine substitution at codon 12 (G12C) impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active state.[5][6] This persistent activation leads to the continuous downstream signaling of pathways such as the MAPK/ERK and PI3K/AKT, promoting uncontrolled cell growth and tumor development.[4][5] The KRAS G12C mutation is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors.[5][7]

This compound's Covalent Inhibition of KRAS G12C

This compound (formerly MRTX849) is an orally bioavailable small molecule designed to specifically and irreversibly bind to the mutant cysteine residue at position 12 of the KRAS G12C protein.[5][6][8] This covalent interaction occurs within the switch-II pocket of KRAS G12C when the protein is in its inactive, GDP-bound state.[6][9] By forming this irreversible bond, this compound effectively traps KRAS G12C in an inactive conformation, thereby preventing subsequent GTP binding and downstream signaling.[5][6][9][10] This targeted approach provides a high degree of selectivity for the mutant protein over its wild-type counterpart.[11]

cluster_0 KRAS G12C Signaling cluster_1 This compound Inhibition KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Adagrasib_KRAS This compound-KRAS G12C Covalent Complex (Inactive) Downstream Downstream Signaling (MAPK/ERK, PI3K/AKT) KRAS_G12C_GTP->Downstream Activation This compound This compound This compound->KRAS_G12C_GDP Covalent Binding to Cys12 Blocked Signaling Blocked Adagrasib_KRAS->Blocked RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_G12C Start Seed cells in 96-well plate Treat Treat with this compound (serial dilution) Start->Treat Incubate Incubate (e.g., 72h) Treat->Incubate Assay Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate->Assay Read Measure Luminescence/ Fluorescence Assay->Read Analyze Calculate IC50 Read->Analyze

References

Preclinical Efficacy of Adagrasib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and studies evaluating the efficacy of Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapies.

Introduction

This compound is an oral, small-molecule inhibitor that irreversibly and selectively binds to the mutant cysteine residue in KRAS G12C.[1][2] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][3] Preclinical studies have demonstrated this compound's potent anti-tumor activity across a range of cancer models harboring the KRAS G12C mutation.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibition of cell growth in various KRAS G12C-mutant cancer cell lines. The half-maximal inhibitory concentrations (IC50) have been determined in both 2D and 3D cell culture models, showcasing its activity in environments that more closely mimic the tumor microenvironment.

Data Presentation: In Vitro IC50 Values
Cell LineCancer TypeKRAS MutationIC50 (2D, nM)IC50 (3D, nM)
MIA PaCa-2PancreaticG12C10 - 9730.2 - 1042
H1373NSCLCG12C10 - 9730.2 - 1042
H358NSCLCG12C10 - 9730.2 - 1042
H2122NSCLCG12C10 - 9730.2 - 1042
SW1573NSCLCG12C10 - 9730.2 - 1042
H2030NSCLCG12C10 - 9730.2 - 1042
KYSE-410EsophagealG12C10 - 9730.2 - 1042
H1299NSCLCWT>10,000>10,000
A549NSCLCG12S>10,000>10,000
HCT116ColorectalG13D>10,000>10,000

Note: The IC50 values are presented as a range as reported in the literature.[4][5] Specific values can vary based on experimental conditions.

Experimental Protocols: In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • KRAS G12C-mutant and wild-type cancer cell lines

  • This compound (MRTX849)

  • Cell culture medium and supplements

  • 96-well plates (standard for 2D, ultra-low attachment for 3D)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • For 2D assays, cells are seeded in 96-well flat-bottom plates at a density of 1,000-5,000 cells per well and allowed to attach overnight.

    • For 3D spheroid assays, cells are seeded in 96-well ultra-low attachment plates to promote spheroid formation.

  • Drug Treatment:

    • A serial dilution of this compound is prepared in the appropriate cell culture medium.

    • The medium in the cell plates is replaced with medium containing varying concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation:

    • 2D cultures are typically incubated for 3 days.

    • 3D cultures are incubated for 12 days to allow for spheroid growth and drug effect.[4]

  • Viability Assessment:

    • The CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

    • The plate is incubated to stabilize the luminescent signal.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • The luminescent signal, which is proportional to the number of viable cells, is normalized to the vehicle control.

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have been instrumental in evaluating the anti-tumor activity of this compound. These studies have demonstrated significant tumor growth inhibition and, in some cases, tumor regression.

Data Presentation: In Vivo Tumor Growth Inhibition
ModelCancer TypeDosingOutcome
MIA PaCa-2 XenograftPancreatic30 mg/kg & 100 mg/kg, POComplete response in 2/7 (30 mg/kg) and 4/4 (100 mg/kg) mice at day 15.[4]
H23-Luc Intracranial XenograftNSCLC100 mg/kg, BID, PO, 21 daysSignificant inhibition of brain tumor growth.[6]
LU65-Luc Intracranial XenograftNSCLC100 mg/kg, BID, PO, 21 daysSignificant inhibition of brain tumor growth.[6]
NCI-H2030 XenograftNSCLC30 mg/kg, 5 days/week, POSupra-additive anti-tumor activity in combination with nab-sirolimus.[7]
NCI-H2122 XenograftNSCLC30 mg/kg, 5 days/week, POSupra-additive anti-tumor activity in combination with nab-sirolimus.[7]
LU99-Luc Intracranial XenograftNSCLC100 mg/kg, BID, PO, 21 daysTumor regression and extended survival.[6]
Experimental Protocols: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • KRAS G12C-mutant cancer cells (e.g., NCI-H358, MIA PaCa-2)

  • This compound (MRTX849)

  • Vehicle for oral gavage (e.g., 10% SBE-b-CD in water, or a solution of DMSO, PEG300, Tween-80, and saline)[5][6]

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation:

    • Cancer cells are harvested and resuspended in a suitable medium (e.g., PBS or Matrigel).

    • A specific number of cells (typically 1x10^6 to 1x10^7) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment and control groups.

  • Drug Administration:

    • This compound is formulated in the appropriate vehicle.

    • The drug is administered orally via gavage at the specified dose and schedule (e.g., 30 mg/kg, once daily).

    • The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring:

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x Length x Width²).

    • Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • Tumor growth inhibition (TGI) is calculated.

    • Statistical analysis is performed to compare tumor growth between the treatment and control groups.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in various animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. These studies have shown that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

Data Presentation: Preclinical Pharmacokinetic Parameters
SpeciesDoseRouteTmax (h)Cmax (ng/mL)t1/2 (h)Bioavailability (%)
Mouse30 mg/kgPO~1---
Rat30 mg/kgPO-677.453.5050.72
Rat5 mg/kgIV--2.08-
Dog30 mg/kgPO-252 - 24107.5625.9 - 62.9

Data compiled from multiple sources.[8][9][10]

Experimental Protocols: Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound in rodents.

Methodology:

  • Animal Dosing:

    • Rats or mice are administered a single dose of this compound via oral gavage or intravenous injection.

  • Blood Sampling:

    • Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation:

    • Blood samples are processed to separate plasma.

  • Bioanalysis:

    • The concentration of this compound in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the constitutively active KRAS G12C protein, which in turn blocks downstream signaling through the MAPK/ERK and PI3K/AKT pathways.

This compound Mechanism of Action

Adagrasib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GEF-mediated GTP loading This compound This compound This compound->KRAS_G12C_GDP Covalently binds & stablizes inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound covalently binds to and stabilizes the inactive GDP-bound state of KRAS G12C.

Mechanisms of Resistance to this compound

Adagrasib_Resistance cluster_main This compound Action and Resistance cluster_resistance Resistance Mechanisms This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C Inhibits MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK_Pathway Activates Cell_Proliferation Tumor Growth MAPK_Pathway->Cell_Proliferation On_Target On-Target Resistance (Secondary KRAS mutations) On_Target->KRAS_G12C Prevents this compound binding Bypass Bypass Track Activation (e.g., EGFR, MET, BRAF) Bypass->MAPK_Pathway Reactivates pathway Histologic Histologic Transformation (e.g., Adeno to Squamous) Histologic->Cell_Proliferation Drives growth via alternate pathways Preclinical_Workflow Start Start: Identify KRAS G12C as a target In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (IC50 determination) In_Vitro->Cell_Viability Signaling_Assays Downstream Signaling Assays (pERK, pAKT) In_Vitro->Signaling_Assays In_Vivo In Vivo Studies Cell_Viability->In_Vivo Signaling_Assays->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Xenograft Xenograft Efficacy Studies (Tumor Growth Inhibition) In_Vivo->Xenograft Tox Toxicology Studies PK_PD->Tox Xenograft->Tox End Data for IND Filing Tox->End

References

Adagrasib's Sphere of Influence: A Technical Examination of Signaling Pathways Beyond KRAS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate role of adagrasib, a potent and selective inhibitor of KRAS G12C, on cellular signaling pathways extending beyond its primary target. While this compound's core function is the covalent modification and inactivation of the KRAS G12C oncoprotein, its clinical efficacy and the eventual emergence of resistance are profoundly influenced by a complex network of interconnected signaling cascades.[1] This document provides a detailed overview of these alternative pathways, summarizes key quantitative data from preclinical and clinical studies, outlines the experimental methodologies used to elucidate these mechanisms, and visualizes the involved pathways and workflows.

Core Mechanism of Action and On-Target Pathway

This compound is an oral, small-molecule inhibitor that irreversibly binds to the cysteine residue at position 12 of the mutated KRAS G12C protein.[2] This covalent bond locks KRAS G12C in its inactive, guanosine diphosphate (GDP)-bound state, thereby preventing its interaction with downstream effectors and inhibiting the canonical RAS/MAPK signaling pathway.[1][3] The primary consequence of this action is the suppression of cellular proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.

RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive - GDP) SOS1->KRAS_G12C_GDP GDP->GTP Exchange This compound This compound This compound->KRAS_G12C_GDP Inhibits Reactivation KRAS_G12C_GTP KRAS G12C (Active - GTP) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Figure 1: Core Mechanism of this compound on the KRAS/MAPK Pathway.

Signaling Pathways Implicated in this compound Resistance

Despite the initial efficacy of this compound, most patients eventually develop resistance. This phenomenon is often driven by the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These "off-target" effects are critical to understanding the long-term clinical utility of this compound and for developing effective combination therapies.

Reactivation of the MAPK Pathway

A primary mechanism of resistance is the reactivation of the MAPK pathway downstream of the inhibited KRAS G12C. This can occur through several mechanisms:

  • Wild-Type RAS Activation: Inhibition of KRAS G12C can lead to a feedback reactivation of upstream Receptor Tyrosine Kinases (RTKs), such as EGFR.[4][5] This, in turn, activates wild-type RAS isoforms (HRAS and NRAS), which are not targeted by this compound, leading to renewed ERK signaling.[4]

  • Acquired Mutations: Secondary mutations in other components of the MAPK pathway, such as NRAS, BRAF, and MAP2K1 (MEK1), can render the pathway independent of KRAS G12C.[6][7][8]

Activation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial parallel signaling cascade that governs cell growth, survival, and metabolism. Its activation is a known mechanism of resistance to MAPK pathway inhibitors.

  • PTEN Loss: Loss-of-function mutations in the tumor suppressor gene PTEN are a key mechanism for activating the PI3K/AKT pathway, making cancer cells less dependent on KRAS signaling for survival.[7]

  • Co-mutations: Pre-existing co-mutations in genes like STK11 and KEAP1 have been associated with a poorer response to this compound.[9][10] KEAP1 mutations can lead to the activation of NRF2, which in turn can promote PI3K/mTOR signaling.[10] This has led to clinical investigations of this compound in combination with mTOR inhibitors.[10]

Upregulation of Receptor Tyrosine Kinases (RTKs)

Amplification or activating mutations in various RTKs can provide a potent bypass signal.

  • MET Amplification: Increased copy number of the MET gene, which encodes the receptor for hepatocyte growth factor, can drive strong, KRAS-independent signaling through both the MAPK and PI3K pathways.[6][7]

  • Oncogenic Fusions: Gene fusions involving kinases such as ALK, RET, BRAF, and FGFR3 create constitutively active signaling proteins that bypass the requirement for upstream KRAS signaling.[6][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTKs RTKs (EGFR, MET, FGFR, etc.) WT_RAS WT RAS (NRAS, HRAS) RTKs->WT_RAS Feedback Activation PI3K PI3K RTKs->PI3K This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C BRAF BRAF KRAS_G12C->BRAF Blocked WT_RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK mTOR mTOR ERK->mTOR Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT PTEN PTEN PTEN->AKT Inhibits AKT->mTOR mTOR->Proliferation Bypass1 Mutations in NRAS, BRAF, MEK Bypass1->BRAF Bypass1->MEK Bypass2 PTEN Loss Bypass2->PTEN Bypass3 RTK Amplification & Fusions Bypass3->RTKs Patient Patient with KRAS G12C Tumor on this compound Progression Clinical Progression Patient->Progression Biopsy Paired Biopsy Collection (Tumor Tissue & ctDNA) Progression->Biopsy PreTx Pre-Treatment Sample Biopsy->PreTx PostRes Post-Resistance Sample Biopsy->PostRes NGS Next-Generation Sequencing (NGS) PreTx->NGS PostRes->NGS Histology Histological Analysis PostRes->Histology Analysis Comparative Genomic & Histologic Analysis NGS->Analysis Histology->Analysis Identification Identification of Resistance Mechanisms Analysis->Identification

References

Adagrasib in Solid Tumors: An In-Depth Analysis of Initial Clinical Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial findings for adagrasib, a potent and selective inhibitor of the KRAS G12C mutation, in patients with advanced solid tumors. The data presented herein is primarily derived from the pivotal KRYSTAL-1 clinical trial, offering insights into the drug's efficacy, safety, and mechanism of action.

Quantitative Analysis of Clinical Efficacy

The clinical activity of this compound has been evaluated across a range of solid tumors harboring the KRAS G12C mutation. The following tables summarize the key efficacy endpoints from the KRYSTAL-1 trial, providing a clear comparison of the agent's performance in different patient populations.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

Efficacy EndpointPreviously Treated NSCLCFirst-Line STK11-Mutant NSCLC
Objective Response Rate (ORR) 42.9% - 45%[1][2]30.3%[3]
Disease Control Rate (DCR) 96%[4]66.7%[3]
Median Duration of Response (DoR) 8.31 - 16.4 months[5][6]Not Reported
Median Progression-Free Survival (PFS) 5.49 - 6.5 months[2][6]4.8 months[3]
Median Overall Survival (OS) 12.3 - 12.6 months[2][3]12.3 months[3]

Table 2: Efficacy of this compound in KRAS G12C-Mutated Colorectal Cancer (CRC) and Other Solid Tumors

Efficacy EndpointColorectal Cancer (Monotherapy)Other Solid Tumors (Tumor-Agnostic Cohort)
Objective Response Rate (ORR) 17% - 19%[1][6]35.1%[7][8]
Disease Control Rate (DCR) 94%[1]86.0%[9]
Median Duration of Response (DoR) 4.3 months[6]5.3 months[7][8]
Median Progression-Free Survival (PFS) 5.6 months[6]7.4 months[7][8]
Median Overall Survival (OS) Not Reported14.0 months[8]

Experimental Protocols

The KRYSTAL-1 trial (NCT03785249) is a multi-cohort, open-label Phase 1/2 study that evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring the KRAS G12C mutation.[9][10]

Patient Population

Eligible patients had unresectable or metastatic solid tumors with a confirmed KRAS G12C mutation.[11] For the cohorts of previously treated NSCLC and CRC, patients had received at least one prior systemic therapy.[1][4] Key inclusion criteria included an ECOG performance status of 0 or 1 and adequate organ function.[3][11] Patients with a history of significant intestinal disease or major gastric surgery were excluded.[11]

Dosing and Administration

The recommended Phase 2 dose of this compound was established as 600 mg administered orally twice daily.[5][7][12][13] Treatment was continued until disease progression, unacceptable toxicity, or other discontinuation criteria were met.[12]

Efficacy and Safety Assessments

Tumor Response Evaluation: Tumor assessments were conducted at baseline and every six weeks thereafter. The primary efficacy endpoint was the Objective Response Rate (ORR), assessed by Blinded Independent Central Review (BICR) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1).[3][12]

  • RECIST 1.1 Overview :

    • Measurable Lesions : Longest diameter of ≥10 mm for non-lymph node lesions and ≥15 mm in the short axis for lymph nodes.[14]

    • Target Lesions : Up to five measurable lesions in total, with a maximum of two per organ.[1]

    • Complete Response (CR) : Disappearance of all target lesions and any pathological lymph nodes must have a reduction in short axis to <10 mm.[5][15]

    • Partial Response (PR) : At least a 30% decrease in the sum of the diameters of target lesions, taking the baseline sum as reference.[5][15]

    • Progressive Disease (PD) : At least a 20% increase in the sum of the diameters of target lesions from the smallest sum recorded, or the appearance of one or more new lesions.[15]

    • Stable Disease (SD) : Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.[15]

Safety and Tolerability: The safety of this compound was evaluated through the monitoring of adverse events (AEs), which were graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[6][16]

  • CTCAE v5.0 Grading Scale :

    • Grade 1 : Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[16]

    • Grade 2 : Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[6][16]

    • Grade 3 : Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of existing hospitalization indicated; disabling; limiting self-care ADL.[6][16]

    • Grade 4 : Life-threatening consequences; urgent intervention indicated.[16]

    • Grade 5 : Death related to AE.[16]

Visualizations: Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound is a covalent inhibitor that selectively and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[17] This traps the KRAS G12C protein in its inactive, GDP-bound state, thereby blocking downstream signaling through the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[17]

Adagrasib_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) Growth Factor Receptor->KRAS G12C (Active GTP-bound) Activates KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) KRAS G12C (Active GTP-bound)->KRAS G12C (Inactive GDP-bound) GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS G12C (Active GTP-bound)->RAF PI3K PI3K KRAS G12C (Active GTP-bound)->PI3K KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GEF This compound This compound This compound->KRAS G12C (Inactive GDP-bound) Irreversibly Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription AKT AKT PI3K->AKT Cell Proliferation & Survival Cell Proliferation & Survival AKT->Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: Mechanism of action of this compound on the KRAS G12C signaling pathway.

KRYSTAL-1 Clinical Trial Workflow

The workflow of the KRYSTAL-1 trial involved several key stages, from patient screening and enrollment to treatment and follow-up, to rigorously assess the efficacy and safety of this compound.

KRYSTAL1_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_endpoints Endpoint Analysis Patient Screening Patient Screening KRAS G12C Mutation Confirmation KRAS G12C Mutation Confirmation Patient Screening->KRAS G12C Mutation Confirmation Informed Consent Informed Consent KRAS G12C Mutation Confirmation->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments This compound 600mg BID This compound 600mg BID Baseline Assessments->this compound 600mg BID Enrollment Ongoing Safety Monitoring (CTCAE v5.0) Ongoing Safety Monitoring (CTCAE v5.0) This compound 600mg BID->Ongoing Safety Monitoring (CTCAE v5.0) Tumor Assessments (RECIST 1.1) Tumor Assessments (RECIST 1.1) This compound 600mg BID->Tumor Assessments (RECIST 1.1) Every 6 weeks Safety Analysis Safety Analysis Ongoing Safety Monitoring (CTCAE v5.0)->Safety Analysis Primary Endpoint: ORR Primary Endpoint: ORR Tumor Assessments (RECIST 1.1)->Primary Endpoint: ORR Secondary Endpoints (DoR, PFS, OS) Secondary Endpoints (DoR, PFS, OS) Tumor Assessments (RECIST 1.1)->Secondary Endpoints (DoR, PFS, OS)

Caption: High-level workflow of the KRYSTAL-1 clinical trial.

References

The Molecular Basis of Adagrasib's Selectivity for KRAS G12C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the selectivity of Adagrasib (MRTX849) for the KRAS G12C mutant oncoprotein. This compound is an orally bioavailable, potent, and irreversible covalent inhibitor that has demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] This document details the binding mechanism, structural interactions, and the preclinical data that form the basis of its targeted efficacy.

The KRAS G12C Mutation: An Oncogenic Driver

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. This regulated cycle controls downstream pathways crucial for cell proliferation, survival, and differentiation, primarily the MAPK/ERK and PI3K/AKT pathways.

The G12C mutation, a substitution of glycine at codon 12 with cysteine, impairs the intrinsic and GTPase-activating protein (GAP)-mediated hydrolysis of GTP. This results in a constitutively active, GTP-bound state of KRAS, leading to uncontrolled cell proliferation and tumor growth. The presence of the cysteine residue at position 12, however, presents a unique opportunity for therapeutic intervention with covalent inhibitors.

Mechanism of Action: Covalent and Selective Inhibition

This compound's mechanism of action is centered on its ability to selectively and irreversibly bind to the mutant cysteine at position 12 of the KRAS G12C protein.[4] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[4]

The key features of this compound's mechanism include:

  • Irreversible Covalent Bonding: this compound possesses an electrophilic warhead that forms a covalent bond with the thiol group of the cysteine residue at position 12 of KRAS G12C.[4]

  • GDP-State Specificity: The inhibitor preferentially binds to KRAS G12C when it is in the inactive GDP-bound state.

  • Allosteric Inhibition: By binding to a pocket adjacent to the nucleotide-binding site, known as the Switch-II pocket, this compound allosterically modulates the conformation of KRAS, preventing the exchange of GDP for GTP.

The following diagram illustrates the mechanism of this compound's covalent inhibition of KRAS G12C.

cluster_0 KRAS G12C Signaling cluster_1 This compound Inhibition KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive KRAS_G12C_GTP KRAS G12C (GTP-bound) Active KRAS_G12C_GDP->KRAS_G12C_GTP GEF (e.g., SOS1) Covalent_Complex This compound-KRAS G12C Covalent Complex (Inactive) KRAS_G12C_GDP->Covalent_Complex KRAS_G12C_GTP->KRAS_G12C_GDP GAP (impaired) Downstream_Signaling Downstream Signaling (MAPK, PI3K pathways) KRAS_G12C_GTP->Downstream_Signaling Effector Binding This compound This compound This compound->Covalent_Complex

This compound covalently binds to the inactive GDP-bound state of KRAS G12C, preventing its activation.

Structural Basis for Selectivity

The high selectivity of this compound for KRAS G12C over wild-type KRAS and other cellular proteins is a cornerstone of its therapeutic window. This selectivity is achieved through specific molecular interactions within a cryptic pocket on the KRAS G12C protein that is not readily accessible in the wild-type counterpart. The crystal structure of this compound in complex with KRAS G12C (PDB ID: 6UT0) provides a detailed view of these interactions.

Key structural features contributing to this compound's selectivity include:

  • Covalent Interaction with Cysteine-12: The presence of the cysteine residue at position 12 is the primary determinant of selectivity, as this residue is absent in wild-type KRAS.

  • Switch-II Pocket Engagement: this compound binds to a shallow groove on the protein surface near the Switch-II region, which is conformationally distinct in the GDP-bound state of the G12C mutant.

  • Key Non-covalent Interactions: In addition to the covalent bond, this compound forms several non-covalent interactions with residues in the Switch-II pocket, including hydrogen bonds and van der Waals contacts, which contribute to its binding affinity and specificity.

The following diagram illustrates the key interactions of this compound within the KRAS G12C binding pocket.

This compound This compound Cys12 Cysteine 12 This compound->Cys12 Covalent Bond His95 Histidine 95 This compound->His95 H-Bond Tyr96 Tyrosine 96 This compound->Tyr96 van der Waals Gln99 Glutamine 99 This compound->Gln99 van der Waals

Key interactions between this compound and residues in the KRAS G12C Switch-II pocket.

Quantitative Data on this compound's Activity

The potent and selective activity of this compound has been extensively characterized through a variety of preclinical assays.

Cellular Potency

This compound demonstrates potent inhibition of cell proliferation in cancer cell lines harboring the KRAS G12C mutation, with significantly less activity against cells with wild-type KRAS or other KRAS mutations.

Cell LineKRAS MutationIC50 (nM)Reference
MIA PaCa-2G12C4.7[5]
NCI-H358G12C10 - 973 (2D)[4]
NCI-H2122G12C10 - 973 (2D)[4]
SW1573G12C10 - 973 (2D)[4]
A549G12S>10,000[4]
HCT116G13D>10,000[4]
KRAS WTWild-Type>1,000-fold less potent[5]
Inhibition of Downstream Signaling

This compound effectively suppresses the phosphorylation of downstream effectors in the MAPK pathway, such as ERK1/2, in KRAS G12C mutant cells.

Cell LineAssayIC50 (nM)Reference
MIA PaCa-2pERK Inhibition~5[4]
Preclinical Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties in preclinical models, supporting its oral administration and sustained target engagement.

SpeciesDoseT1/2 (h)Oral Bioavailability (%)Reference
Rat30 mg/kg (oral)3.50 ± 0.2150.72[6]
Rat5 mg/kg (IV)2.08 ± 0.54-[6]
Mouse30 mg/kg (oral)0-4.0025.9 - 62.9[5]
Dog3 mg/kg (IV)7.56-[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Viability Assay

Purpose: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Method:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.

  • Data Analysis: Normalize the luminescence signal to the DMSO-treated control wells and plot the data as a percentage of viability versus log[this compound]. Calculate the IC50 value using a non-linear regression model.

Western Blot Analysis of Downstream Signaling

Purpose: To assess the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway.

Method:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology, #4370), total ERK1/2 (e.g., Cell Signaling Technology, #4695), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

KRAS G12C Nucleotide Exchange Assay

Purpose: To measure the ability of this compound to inhibit the exchange of GDP for GTP on the KRAS G12C protein.

Method:

  • Reagents: Use a commercially available KRAS G12C nucleotide exchange assay kit (e.g., from BPS Bioscience or Aurora Biolabs). These kits typically include recombinant KRAS G12C protein, a fluorescently labeled GDP analog (e.g., BODIPY-GDP), and GTP.[7][8]

  • Assay Setup: In a 384-well plate, combine the KRAS G12C protein pre-loaded with the fluorescent GDP analog with varying concentrations of this compound.

  • Initiation of Exchange: Initiate the nucleotide exchange reaction by adding a mixture of GTP and a chelating agent (e.g., EDTA) to the wells.[7]

  • Signal Detection: Measure the change in fluorescence signal over time using a plate reader. The displacement of the fluorescent GDP analog by GTP results in a decrease in the fluorescence signal.

  • Data Analysis: Plot the rate of nucleotide exchange against the concentration of this compound to determine the IC50 for inhibition of nucleotide exchange.

The following diagram outlines the workflow for a typical nucleotide exchange assay.

Start Start Prepare_Reagents Prepare Reagents: - KRAS G12C-BODIPY-GDP - this compound dilutions - GTP/EDTA solution Start->Prepare_Reagents Plate_Setup Plate Setup: Add KRAS G12C-BODIPY-GDP and this compound to wells Prepare_Reagents->Plate_Setup Incubate Incubate to allow This compound binding Plate_Setup->Incubate Initiate_Reaction Initiate exchange by adding GTP/EDTA Incubate->Initiate_Reaction Read_Fluorescence Read fluorescence signal over time Initiate_Reaction->Read_Fluorescence Analyze_Data Analyze data to determine IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a KRAS G12C Nucleotide Exchange Assay.

Conclusion

This compound represents a significant advancement in the targeted therapy of KRAS-mutant cancers. Its high selectivity for the KRAS G12C mutant is a result of its unique covalent binding mechanism and specific interactions within the Switch-II pocket of the inactive, GDP-bound protein. The preclinical data robustly support its potent and selective inhibition of KRAS G12C-driven signaling, which has translated into meaningful clinical activity. This in-depth guide provides a foundational understanding of the molecular basis for this compound's efficacy, which is critical for ongoing research and the development of next-generation KRAS inhibitors.

References

Adagrasib: Reshaping the Tumor Microenvironment in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of targeted inhibitors against KRAS G12C, long considered an "undruggable" target, has marked a significant milestone in oncology. Adagrasib (MRTX849), a potent and selective covalent inhibitor of KRAS G12C, has demonstrated notable clinical activity by locking the mutant protein in its inactive, GDP-bound state. This action directly blocks downstream oncogenic signaling through pathways such as the MAPK/ERK cascade.[1][2] Beyond its direct tumor-cell-intrinsic effects, emerging evidence reveals that this compound profoundly remodels the tumor microenvironment (TME), converting an immunosuppressive landscape into one that is more favorable to anti-tumor immunity. This guide provides a detailed technical overview of this compound's impact on the TME, summarizing key preclinical and clinical data, outlining experimental methodologies, and visualizing the core signaling pathways involved.

Core Mechanism of Action and Downstream Signaling

This compound's primary mechanism is the irreversible and selective binding to the cysteine residue of the KRAS G12C mutant protein.[2] This covalent modification traps KRAS in an inactive conformation, preventing GTP loading and subsequent activation of downstream effector pathways critical for tumor cell proliferation and survival.[1]

Adagrasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_mapk MAPK Pathway RTK Growth Factor Receptor (RTK) KRAS_G12C_GDP Inactive KRAS G12C-GDP RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP Active KRAS G12C-GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading This compound This compound This compound->KRAS_G12C_GDP Irreversibly Binds & Locks in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Syngeneic_Model_Workflow A CT26 KrasG12C Cells (CRISPR/Cas9 Engineered) B Subcutaneous Implantation in BALB/c Mice A->B C Tumor Growth to ~220 mm³ B->C D Randomization C->D E1 Vehicle Control (Oral Gavage) D->E1 Group 1 E2 This compound (100 mg/kg) (Oral Gavage, Daily) D->E2 Group 2 E3 This compound + Anti-PD-1 (Oral + I.P.) D->E3 Group 3 F Tumor Volume Monitoring E1->F E2->F E3->F G Tumor Harvest (Day 4 or 8) F->G H Downstream Analysis (Flow Cytometry, RNA-seq) G->H

References

Methodological & Application

Techniques for measuring Adagrasib concentration in plasma and tissue

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed methodologies for the quantitative analysis of Adagrasib, a selective KRAS G12C inhibitor, in plasma and various tissue matrices. The primary technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which has demonstrated high sensitivity and specificity for this application.

Introduction

This compound is an orally administered small molecule inhibitor that specifically and irreversibly binds to the KRAS G12C mutant protein, trapping it in an inactive state.[1] Understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), is crucial for optimizing dosing strategies and ensuring therapeutic efficacy.[2] Accurate and reliable bioanalytical methods are essential for determining the concentration of this compound in biological samples such as plasma and tissue, which aids in pharmacokinetic research and clinical decision-making.[3][4]

Principle of the Method

The most common method for quantifying this compound in biological matrices is reversed-phase Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7] This technique involves three key steps:

  • Sample Preparation: Extraction of this compound from the complex biological matrix (plasma or tissue homogenate) to remove interfering substances.

  • Chromatographic Separation: Injection of the extracted sample into an LC system where this compound is separated from other components based on its physicochemical properties as it passes through a chromatographic column.

  • Mass Spectrometric Detection: The separated this compound is then ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in plasma and tissue samples.

This compound Quantification Workflow Sample Plasma or Tissue Homogenate Preparation Sample Preparation (e.g., Protein Precipitation) Sample->Preparation LC LC Separation (Reversed-Phase) Preparation->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

General workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated LC-MS/MS methods for this compound quantification in plasma and tissue.

Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma

ParameterMethod 1[3]Method 2[5][8][9]Method 3[7][10]Method 4[11]
Matrix Human Plasma (K2-EDTA)Mouse PlasmaRat PlasmaRat Plasma
Internal Standard Erlotinib-D6SalinomycinLapatinib-d4Sotorasib
Linear Range (ng/mL) 80 - 40002 - 2000Not SpecifiedNot Specified
Intra-day Precision (%) Not Specified3.5 - 14.9Within ±15Not Specified
Inter-day Precision (%) Not Specified3.5 - 14.9Within ±15Not Specified
Intra-day Accuracy (%) Not Specified85.5 - 111.084.90 - 113.47Not Specified
Inter-day Accuracy (%) Not Specified85.5 - 111.084.90 - 113.47Not Specified

Table 2: LC-MS/MS Method Parameters for this compound Quantification in Tissue

ParameterMethod 1[5][8][9]Method 2[7][10]
Matrix Mouse Tissue HomogenatesRat Tissue Homogenates (heart, liver, spleen, lung, kidney, intestine, pancreas)
Internal Standard SalinomycinLapatinib-d4
Linear Range (ng/mL) 2 - 2000Not Specified
Intra-day Precision (%) 3.5 - 14.9Within ±15
Inter-day Precision (%) 3.5 - 14.9Within ±15
Intra-day Accuracy (%) 85.5 - 111.084.90 - 113.47
Inter-day Accuracy (%) 85.5 - 111.084.90 - 113.47

Detailed Experimental Protocols

The following are detailed protocols for the quantification of this compound in plasma and tissue, based on published and validated methods.

Protocol 1: Quantification of this compound in Human Plasma[3][12]

This protocol is adapted from a method for the multiplexed quantification of this compound and other small molecule inhibitors in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • Erlotinib-D6 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Demineralized water

  • Human plasma (K2-EDTA)

2. Sample Preparation (Protein Precipitation)

  • Prepare a protein precipitation solution by diluting Erlotinib-D6 stock solution with methanol.

  • Aliquot 20 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of the protein precipitation solution to the plasma sample.

  • Vortex the mixture for 2 minutes to precipitate proteins.

  • Centrifuge at 11,300 x g for 5 minutes.

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 400 µL of demineralized water to the supernatant.

3. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: Acquity® HSS C18 UPLC column

  • Mobile Phase A: 0.1% Ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 400 µL/min

  • Gradient: A linear gradient is used for elution.

  • Injection Volume: Not specified

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

4. Stability

  • This compound in K2-EDTA plasma is stable for at least seven days at room temperature and 4°C, and for at least 3 months at -80°C.[3][4]

Protocol 2: Quantification of this compound in Mouse Plasma and Tissue Homogenates[5][8][9]

This protocol describes a method for quantifying this compound in mouse plasma and seven different tissue-related matrices.

1. Materials and Reagents

  • This compound reference standard

  • Salinomycin (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Acetic acid

  • Water (LC-MS grade)

  • Mouse plasma and tissue samples

2. Sample Preparation (Protein Precipitation)

  • For tissue samples, homogenize the tissue first.

  • Use a straightforward protein precipitation technique to extract this compound and the internal standard from the matrices.[5][8][9] (Specific volumes not detailed in the abstract).

3. LC-MS/MS Conditions

  • LC System: HPLC system

  • Column: C18 column

  • Mobile Phase: Gradient elution of acetonitrile and water modified with 0.5% (v/v) ammonium hydroxide and 0.02% (v/v) acetic acid.[5][8][9]

  • Flow Rate: 0.6 mL/min[5][8][9]

  • Injection Volume: Not specified

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization[5][8][9]

  • Scan Type: Selected Reaction Monitoring (SRM)[5][8][9]

4. Stability

  • This compound in mouse plasma is reported to have good stability at room temperature.[5][8]

  • This compound in tissue-related matrices is stable on ice for up to 4 hours, depending on the matrix.[5][8]

Protocol 3: Quantification of this compound in Rat Plasma and Tissue Homogenates[7][10][13]

This protocol was established for the determination of this compound in rat plasma and various tissues to support pharmacokinetic studies.

1. Materials and Reagents

  • This compound reference standard

  • Lapatinib-d4 (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Water (LC-MS grade)

  • Rat plasma and tissue samples

2. Sample Preparation

  • For tissue samples, homogenize the organs with saline solution.[7][10]

  • Mix 100 µL of plasma or homogenate with 100 µL of Lapatinib-d4 solution (50.70 ng/mL) and 500 µL of methanol.[12]

  • Vortex the mixture for 60 seconds to precipitate proteins.[12]

  • Centrifuge at 20,800 x g and 4°C for 10 minutes.[12]

  • Collect the supernatant, transfer to a new tube, and evaporate to dryness under nitrogen.[12]

  • Reconstitute the residue in 100 µL of 10% acetonitrile–90% water (containing 0.1% formic acid).[12]

  • Centrifuge at 20,800 x g and 4°C for 10 minutes.[12]

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.[12]

3. LC-MS/MS Conditions

  • LC System: UPLC system

  • MS System: Tandem quadrupole mass spectrometer

  • (Specific column, mobile phase, and gradient details are not provided in the abstract but would be necessary for replication).

4. Stability

  • This compound was found to be stable in plasma and homogenate samples stored at room temperature (25°C) for 24 hours, in the autosampler at 4°C for 24 hours, after three freeze-thaw cycles, and at -80°C for 14 days.[12]

This compound Signaling Pathway Context

This compound targets the KRAS G12C mutant protein, which is a key node in oncogenic signaling. The following diagram illustrates the simplified RAS signaling pathway and the point of intervention for this compound.

KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS KRAS_GDP KRAS(G12C)-GDP (Inactive) SOS->KRAS_GDP Activates KRAS_GTP KRAS(G12C)-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Irreversibly Inhibits

Simplified KRAS signaling pathway and this compound's mechanism of action.

Conclusion

The LC-MS/MS methods described provide a robust and reliable approach for the quantification of this compound in both plasma and various tissue matrices. These protocols can be adapted and validated in individual laboratories to support preclinical and clinical research, ultimately contributing to a better understanding of this compound's pharmacology and its effective use in cancer therapy. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA or EMA) before analyzing study samples.[12]

References

Application Notes and Protocols for Assessing Adagrasib CNS Penetration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the Central Nervous System (CNS) penetration of Adagrasib in animal models, based on preclinical studies. The protocols outlined below are designed to enable researchers to evaluate the distribution of this compound to the brain and cerebrospinal fluid (CSF), crucial for determining its potential efficacy against brain metastases.

Introduction

This compound is a potent and selective oral small-molecule inhibitor of KRAS G12C, a common mutation in non–small cell lung cancer (NSCLC) that is associated with a poor prognosis and a high incidence of brain metastases.[1][2][3] Effective treatment of CNS metastases requires drugs that can cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[4][5] Preclinical animal models are essential for evaluating the CNS penetration of investigational drugs like this compound.[1][4] This document details the experimental protocols for assessing this compound's CNS penetration, including pharmacokinetic studies and intracranial tumor models.

Signaling Pathway of this compound

This compound selectively and irreversibly binds to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1][2][6] This inhibition prevents the downstream activation of signaling pathways, such as the MAPK pathway (including pERK), which are critical for cancer cell proliferation and survival.[1][2]

cluster_cell Cancer Cell KRAS_G12C KRAS G12C (Active, GTP-bound) Inactive_KRAS Inactive KRAS G12C (GDP-bound) RAF RAF KRAS_G12C->RAF Activates This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK (Phosphorylated) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes

Caption: this compound inhibits the active KRAS G12C protein, blocking downstream signaling.

Experimental Protocols

Pharmacokinetic Study of CNS Penetration

This protocol describes the methodology to determine the concentration of this compound in plasma, brain tissue, and cerebrospinal fluid (CSF) in non-tumor-bearing mice.

Animal Model:

  • Species: CD-1 mice (or other appropriate strain)[7]

  • Number of animals: n = 3 per time point/dose group[1]

Dosing:

  • Formulation: this compound formulated for oral gavage.

  • Dose Levels: 100 mg/kg and 200 mg/kg, administered orally (p.o.) as a single dose.[1][8]

  • Administration: Administer a single oral dose to each mouse.

Sample Collection:

  • Time Points: Collect samples at 1 and 8 hours post-dose.[1][7][9]

  • Sample Types:

    • Blood: Collect via cardiac puncture or other appropriate method into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

    • Cerebrospinal Fluid (CSF): Collect from the cisterna magna.

    • Brain: Euthanize the animal and immediately perfuse with saline to remove blood contamination. Excise the whole brain.

Sample Processing and Bioanalysis:

  • Plasma: Store plasma samples at -80°C until analysis.

  • Brain Tissue: Weigh the brain tissue and homogenize it in a suitable buffer.[7]

  • CSF: Centrifuge to remove any cellular debris and store the supernatant at -80°C.

  • Quantification: Determine this compound concentrations in plasma, brain homogenate, and CSF using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Calculate the mean ± standard deviation (SD) of this compound concentrations for each tissue and time point.

  • Determine the unbound brain-to-plasma partition coefficient (Kp,uu), a key indicator of BBB permeability.[1][3][8]

Intracranial Xenograft Model for Efficacy and Pharmacodynamics

This protocol evaluates the antitumor activity and target engagement of this compound in the brain using an orthotopic tumor model.

Cell Lines:

  • Use human NSCLC cell lines with a KRAS G12C mutation, stably transfected with luciferase for bioluminescence imaging (BLI) (e.g., LU99-Luc, H23-Luc, LU65-Luc).[1][7]

Animal Model:

  • Species: Immunocompromised mice (e.g., nude or SCID).

  • Implantation: Intracranially implant the luciferase-tagged NSCLC cells into the mice.[7][9]

Study Design:

  • Tumor Establishment: Monitor tumor growth via BLI. Once tumors are established (based on BLI signal intensity), randomize mice into treatment and vehicle control groups (n=5-10 per group).[7]

  • Dosing:

    • Treatment Group: Administer this compound orally at doses such as 3, 30, or 100 mg/kg, twice daily (BID) for a specified period (e.g., 3 or 21 days).[1][7]

    • Control Group: Administer the vehicle used for this compound formulation.

  • Efficacy Assessment:

    • Monitor tumor growth regularly (e.g., on days 13, 18, 21) using BLI.[1]

    • Measure survival endpoints.[7]

  • Pharmacodynamic (PD) Assessment:

    • At the end of the treatment period (e.g., 6 hours after the final dose), collect plasma, brain tissue, and tumor tissue.[1][7]

    • Analyze this compound concentrations in the collected samples.

    • Assess target inhibition by measuring the levels of phosphorylated ERK (pERK) in tumor lysates via methods like Western blotting or ELISA.[1]

Data Presentation

Table 1: this compound Concentration in Plasma, Brain, and CSF in CD-1 Mice
Dose (mg/kg)Time (hours)Plasma (nmol/L)Brain (ng/g)CSF (nmol/L)Kp,uu
1001--19.1~0.4
1008--7.4~0.2
20088600 (total)-52~1.0
43 (free)

Data compiled from preclinical studies.[1] Kp,uu represents the unbound brain-to-unbound plasma concentration ratio.

Table 2: Antitumor Activity of this compound in Intracranial Xenograft Models
Cell LineDose (mg/kg, BID)Outcome
LU99-Luc100Tumor regression and increased survival
H23-Luc100Inhibition of brain tumor growth
LU65-Luc100Inhibition of brain tumor growth

Based on findings from preclinical efficacy studies.[1][7]

Visualizations

cluster_workflow Pharmacokinetic Study Workflow cluster_samples Samples Dosing Oral this compound (100 or 200 mg/kg) Animal CD-1 Mice (n=3 per group) Dosing->Animal Collection Sample Collection (1 & 8 hours post-dose) Animal->Collection Plasma Plasma Collection->Plasma Brain Brain Collection->Brain CSF CSF Collection->CSF Analysis LC-MS/MS Bioanalysis Plasma->Analysis Brain->Analysis CSF->Analysis Data Determine Concentrations & Kp,uu Analysis->Data

Caption: Workflow for assessing this compound's CNS pharmacokinetics in mice.

cluster_workflow Intracranial Efficacy Study Workflow cluster_treatment Treatment (e.g., 21 days) Implantation Intracranial Implantation of KRAS G12C NSCLC-Luc Cells Tumor_Growth Tumor Establishment (BLI Monitoring) Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Adagrasib_Dosing This compound (p.o., BID) Randomization->Adagrasib_Dosing Vehicle_Dosing Vehicle Control Randomization->Vehicle_Dosing Efficacy Efficacy Assessment (BLI & Survival) Adagrasib_Dosing->Efficacy PD_Analysis Pharmacodynamic Analysis (pERK levels) Adagrasib_Dosing->PD_Analysis Vehicle_Dosing->Efficacy

Caption: Workflow for evaluating the efficacy of this compound in brain tumor models.

Conclusion

The protocols described provide a robust framework for the preclinical assessment of this compound's CNS penetration and efficacy. The pharmacokinetic data, particularly the Kp,uu values, indicate that this compound achieves significant CNS exposure in animal models, with concentrations exceeding the cellular IC50 required for target inhibition.[1] Furthermore, studies using intracranial xenograft models demonstrate that this CNS penetration translates into tangible antitumor activity, including tumor regression and prolonged survival.[1][3][7] These preclinical findings have provided a strong rationale for the clinical investigation of this compound in patients with KRAS G12C-mutant NSCLC and brain metastases.[1][6]

References

Application Notes and Protocols for Adagrasib Combination Therapy in KRAS G12C-Mutated Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for evaluating Adagrasib combination therapies in KRAS G12C-mutated Non-Small Cell Lung Cancer (NSCLC). This document includes summaries of clinical trial data, detailed preclinical experimental protocols, and visualizations of key biological pathways and workflows to guide researchers in this field.

Introduction

This compound (MRTX849) is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in NSCLC. While this compound monotherapy has shown clinical activity, combination strategies are being actively explored to enhance efficacy, overcome resistance, and improve patient outcomes.[1][2][3] This document outlines the experimental frameworks for investigating this compound in combination with other therapeutic agents, focusing on immune checkpoint inhibitors and inhibitors of key signaling pathways.

I. This compound Combination Strategies and Clinical Efficacy

The primary combination partner for this compound in clinical development for first-line NSCLC treatment is the anti-PD-1 antibody pembrolizumab.[4][5] Preclinical models have suggested that KRAS G12C inhibition can modulate the tumor microenvironment, potentially increasing susceptibility to immunotherapy.[4][5] Other combination strategies aim to overcome adaptive resistance mechanisms, such as feedback reactivation of the MAPK pathway, by co-targeting proteins like SHP2.[6]

This compound in Combination with Pembrolizumab

The KRYSTAL-1 and KRYSTAL-7 clinical trials have evaluated the safety and efficacy of this compound in combination with pembrolizumab in patients with advanced KRAS G12C-mutated NSCLC.[4][7][8]

Table 1: Clinical Efficacy of this compound and Pembrolizumab in First-Line KRAS G12C-Mutated NSCLC (KRYSTAL-7, Phase 2) [7][8][9]

Efficacy EndpointAll Patients (N=149)PD-L1 TPS ≥50% (n=54)PD-L1 TPS 1-49%PD-L1 TPS <1%
Objective Response Rate (ORR) 44.3%63%48%30%
Disease Control Rate (DCR) 81%84%Not Reported89%
Median Duration of Response (DOR) 26.3 monthsNot ReachedNot ReportedNot Reported
Median Progression-Free Survival (PFS) 11.0 months27.7 months13.5 months8.2 months
Median Overall Survival (OS) 18.3 monthsNot Reached14.3 months15.5 months

Data presented are from various readouts of the KRYSTAL-7 trial and may have different data cutoff dates.[7][8][9]

This compound in Combination with SHP2 Inhibitors

Preclinical studies have shown that combining a KRAS G12C inhibitor with a SHP2 inhibitor can lead to enhanced anti-tumor activity.[6] SHP2 is a protein tyrosine phosphatase that acts upstream of RAS and can mediate signaling through the RAS/MAPK pathway.[6] The KRYSTAL-2 trial is evaluating this compound in combination with the SHP2 inhibitor TNO155.[6]

This compound in Combination with Cetuximab (Anti-EGFR Antibody)

While more relevant in colorectal cancer where EGFR signaling is a key resistance mechanism to KRAS G12C inhibition, the combination of this compound with cetuximab has been explored.[10] Preclinical data in colorectal cancer models have shown that dual blockade of KRAS G12C and EGFR can mitigate adaptive resistance.[10]

II. Preclinical Experimental Design & Protocols

This section provides detailed protocols for key in vitro and in vivo experiments to evaluate this compound combination therapies.

Cell Lines and Culture

A panel of human NSCLC cell lines with the KRAS G12C mutation should be used.

Table 2: Recommended KRAS G12C-Mutated NSCLC Cell Lines

Cell LineCharacteristics
NCI-H358 Epithelial, adherent
NCI-H2122 Epithelial, adherent
NCI-H23 Epithelial, adherent
SW1573 Epithelial, adherent, reported to be more resistant to this compound monotherapy[11]
LU65 Epithelial, adherent

Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound combination therapy on the viability of NSCLC cells.

Materials:

  • KRAS G12C-mutated NSCLC cells

  • 96-well plates

  • This compound

  • Combination agent (e.g., SHP2 inhibitor, anti-PD-1 antibody)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the combination agent.

  • Treat the cells with this compound alone, the combination agent alone, or the combination of both at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control. Synergy can be calculated using the Bliss independence model or the Chou-Talalay method.

Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Signaling

This protocol is to assess the impact of this compound combinations on key signaling pathways downstream of KRAS.

Materials:

  • KRAS G12C-mutated NSCLC cells

  • 6-well plates

  • This compound and combination agent

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-S6, anti-S6, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound, the combination agent, or the combination for the desired time (e.g., 2, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: In Vivo Tumor Xenograft Model

This protocol describes the establishment of subcutaneous xenograft models to evaluate the in vivo efficacy of this compound combination therapy.

Materials:

  • KRAS G12C-mutated NSCLC cells (e.g., NCI-H2122)

  • 6-8 week old female athymic nude mice

  • Matrigel

  • This compound

  • Combination agent (e.g., anti-mouse PD-1 antibody)

  • Calipers

  • Animal balance

Procedure:

  • Resuspend 5 x 10^6 NSCLC cells in 100 µL of a 1:1 mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (e.g., vehicle, this compound alone, combination agent alone, this compound + combination agent).

  • Administer treatments as per the planned schedule. For example, this compound can be administered orally at 100 mg/kg twice daily, and an anti-PD-1 antibody can be administered intraperitoneally at 10 mg/kg twice a week.[12]

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

III. Visualizations

Signaling Pathway Diagram

This diagram illustrates the KRAS signaling pathway and the points of intervention for this compound and a SHP2 inhibitor.

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK GRB2 GRB2 RTK->GRB2 SHP2 SHP2 RTK->SHP2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP SHP2->GRB2 KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GTP SHP2i SHP2 Inhibitor SHP2i->SHP2

Caption: KRAS signaling pathway and therapeutic intervention points.

Experimental Workflow Diagram

This diagram outlines the typical workflow for a preclinical evaluation of this compound combination therapy.

Preclinical_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Hypothesis: Combination therapy will be more effective than monotherapy invitro In Vitro Studies start->invitro cell_viability Cell Viability Assay (MTS/CellTiter-Glo) invitro->cell_viability western_blot Western Blot (MAPK, PI3K/AKT pathways) invitro->western_blot invivo In Vivo Studies xenograft NSCLC Xenograft Model invivo->xenograft analysis Data Analysis & Interpretation conclusion Conclusion & Future Directions analysis->conclusion cell_viability->invivo western_blot->invivo efficacy Tumor Growth Inhibition xenograft->efficacy efficacy->analysis biomarker Tumor Biomarker Analysis (IHC, Western Blot) efficacy->biomarker biomarker->analysis

Caption: Preclinical experimental workflow for this compound combinations.

IV. Conclusion

The combination of this compound with other targeted agents or immunotherapy holds significant promise for the treatment of KRAS G12C-mutated NSCLC. The experimental designs and protocols outlined in these application notes provide a robust framework for researchers to investigate novel this compound-based combination therapies, with the ultimate goal of improving clinical outcomes for this patient population. Rigorous preclinical evaluation is essential to identify the most effective combinations and to understand the underlying mechanisms of synergy and resistance, thereby guiding the design of future clinical trials.

References

Application Notes and Protocols for Evaluating Adagrasib Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods and protocols for evaluating the synergistic potential of Adagrasib in combination with other targeted inhibitors. This compound, a potent and selective inhibitor of KRAS G12C, has shown significant promise in treating cancers harboring this mutation. However, acquired resistance can limit its long-term efficacy. Combining this compound with other agents that target key signaling pathways or resistance mechanisms is a critical strategy to enhance its anti-tumor activity and durability of response.

Rationale for this compound Combination Therapies

The primary rationale for combining this compound with other inhibitors is to overcome intrinsic and acquired resistance mechanisms. Tumors can adapt to KRAS G12C inhibition through various mechanisms, including:

  • Feedback Reactivation: Inhibition of KRAS G12C can lead to feedback activation of upstream signaling molecules, such as EGFR, reactivating the MAPK pathway.[1]

  • Bypass Signaling: Cancer cells can activate alternative signaling pathways, like the PI3K/AKT/mTOR pathway, to bypass the dependency on KRAS signaling.[2]

  • Cell Cycle Dysregulation: Co-occurring mutations, for instance in cell cycle regulators like CDKN2A, can promote resistance to KRAS G12C inhibition.[3]

Targeting these escape routes with a second inhibitor can create a synergistic effect, leading to a more profound and durable anti-tumor response.

Key this compound Combination Strategies and Supporting Data

Several combination strategies with this compound have been investigated in preclinical and clinical studies. The following tables summarize the quantitative data from some of these key combinations.

Table 1: this compound in Combination with EGFR Inhibitors (e.g., Cetuximab) in Colorectal Cancer (CRC)
Clinical TrialCombinationPatient PopulationObjective Response Rate (ORR)Median Duration of Response (DOR)Median Progression-Free Survival (PFS)
KRYSTAL-1 (Phase 1/2)This compound + CetuximabPreviously treated KRAS G12C-mutant CRC46%[1][4]7.6 months[1][4]6.9 months[1][4]
KRYSTAL-1 (Phase 1/2)This compound MonotherapyPreviously treated KRAS G12C-mutant CRC19%[1][4]4.3 months[5]5.6 months[1][4]
Table 2: this compound in Combination with Immune Checkpoint Inhibitors (e.g., Pembrolizumab) in Non-Small Cell Lung Cancer (NSCLC)
Clinical TrialCombinationPatient PopulationObjective Response Rate (ORR)
KRYSTAL-7 (Phase 2)This compound + PembrolizumabTreatment-naïve, advanced KRAS G12C-mutant NSCLC (PD-L1 TPS ≥50%)63%[6]
Table 3: Preclinical Data for this compound Combination Therapies
CombinationCancer Type ModelKey Findings
This compound + Palbociclib (CDK4/6 inhibitor)CDKN2A-deficient xenograft modelsSignificant synergy, marked decrease in tumor volume.[3]
This compound + nab-Sirolimus (mTOR inhibitor)KRAS G12C-mutant NSCLC and Bladder Cancer XenograftsSupra-additive antitumor activity with significant tumor growth suppression and regressions.[2]
This compound + TNO155 (SHP2 inhibitor)Advanced solid tumors with KRAS G12C mutationsOngoing clinical trials (KRYSTAL-2) are evaluating this combination.[7]

Experimental Protocols for Synergy Evaluation

This section provides detailed protocols for key in vitro and in vivo experiments to assess the synergistic effects of this compound combinations.

In Vitro Synergy Assessment

These assays are fundamental for determining the inhibitory effect of single agents and their combinations on cancer cell growth.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • Harvest and count cancer cells with the KRAS G12C mutation.

    • Seed cells into 96-well opaque-walled plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination inhibitor in culture medium.

    • Treat cells with a matrix of drug concentrations, including single-agent controls and combination treatments. Typically, a 6x6 or 8x8 matrix is used.

    • Include vehicle-only (e.g., DMSO) control wells.

    • Incubate the plates for 72-120 hours.

  • Assay Procedure:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Synergy Calculation:

    • Normalize the luminescence readings to the vehicle-treated controls to determine the percentage of cell viability.

    • Calculate synergy scores using established models such as the Bliss Independence model or the Chou-Talalay Combination Index (CI) method .[3][8][9]

Protocol: Crystal Violet Colony Formation Assay

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Treat cells with various concentrations of this compound, the second inhibitor, and their combination.

    • Incubate for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with 4% paraformaldehyde for 15 minutes.

    • Stain with 0.5% crystal violet solution for 30 minutes.

    • Wash with water and air dry.

    • Scan the plates and quantify the colonies using software like ImageJ.

Western blotting is used to investigate the molecular mechanisms underlying the synergistic effects by examining changes in key signaling proteins.

Protocol: Western Blotting

  • Cell Lysis:

    • Treat cells with the drug combinations for a specified period (e.g., 4, 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates and separate them on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

In Vivo Synergy Assessment

In vivo models are crucial for evaluating the efficacy of drug combinations in a more physiologically relevant setting.

Protocol: Xenograft Tumor Growth Study

  • Tumor Implantation:

    • Subcutaneously implant KRAS G12C-mutant cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., nude or NSG mice).

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Drug Treatment:

    • Randomize mice into treatment groups: Vehicle control, this compound alone, second inhibitor alone, and the combination of this compound and the second inhibitor.

    • Administer drugs at predetermined doses and schedules (e.g., oral gavage daily for this compound).[6]

  • Efficacy Evaluation:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot tumor growth curves for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control.

    • Statistically analyze the differences in tumor volume between the combination group and the single-agent groups.

Visualizing Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action and the rationale for combination therapies.

KRAS_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GTP Inhibits Cetuximab Cetuximab Cetuximab->RTK Inhibits

KRAS Signaling Pathway and Points of Inhibition.

Experimental Workflow

The following diagram outlines the general workflow for evaluating this compound synergy.

Synergy_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Select KRAS G12C Mutant Cell Lines Dose_Response Single-Agent Dose-Response Curves Cell_Culture->Dose_Response Combination_Screen Combination Matrix (Cell Viability Assay) Dose_Response->Combination_Screen Synergy_Calc Calculate Synergy Scores (e.g., Bliss, CI) Combination_Screen->Synergy_Calc Mechanism_Study Mechanism of Action (Western Blot) Synergy_Calc->Mechanism_Study Xenograft_Model Establish Xenograft (CDX or PDX) Mechanism_Study->Xenograft_Model Treatment Treat with Single Agents and Combination Xenograft_Model->Treatment Efficacy Monitor Tumor Growth and Toxicity Treatment->Efficacy Analysis Analyze Tumor Tissue (IHC, Western Blot) Efficacy->Analysis End Conclusion on Synergistic Potential Analysis->End Start Hypothesis: Synergistic Combination Start->Cell_Culture

Workflow for this compound Synergy Evaluation.

Logical Relationship for Synergy Calculation

This diagram illustrates the conceptual framework for determining synergy.

Synergy_Concept Observed_Effect Observed Effect of Combination (A+B) Comparison Comparison Observed_Effect->Comparison Expected_Effect Expected Additive Effect of A and B Expected_Effect->Comparison Synergy Synergy Comparison->Synergy Observed > Expected Additive Additive Comparison->Additive Observed = Expected Antagonism Antagonism Comparison->Antagonism Observed < Expected

Conceptual Model of Synergy.

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Adagrasib Resistance Genes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adagrasib (trade name Krazati) is a targeted therapy designed to inhibit the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC).[1] The KRAS protein is a GTPase that acts as a molecular switch in signal transduction pathways controlling cell growth, proliferation, and survival.[2] The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation.[1][3] this compound works by selectively and irreversibly binding to the mutant cysteine residue in KRAS G12C, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling through pathways like MAPK/ERK and PI3K/AKT.[2][3][4]

Despite the promising clinical activity of this compound, most patients eventually develop acquired resistance, limiting its long-term efficacy.[5] Mechanisms of resistance are diverse and can include secondary mutations in KRAS, amplification of the KRAS G12C allele, or the activation of bypass signaling pathways that reactivate downstream effectors, rendering the inhibition of KRAS G12C ineffective.[5][6][7][8] Identifying the genes and pathways that drive this resistance is critical for developing effective combination therapies and next-generation inhibitors.

Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful and unbiased tool for systematically identifying genes whose inactivation confers resistance to a specific drug.[9][10] By knocking out every gene in the genome and assessing cell survival in the presence of this compound, researchers can pinpoint key genetic drivers of resistance. These application notes provide a detailed framework and protocols for conducting such a screen.

Principle of the Experiment

A pooled, genome-wide CRISPR-Cas9 knockout screen is performed on a KRAS G12C-mutant cancer cell line that is sensitive to this compound. The process involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout via the Cas9 nuclease. The cell population is then treated with a lethal dose of this compound over an extended period. Cells in which the knockout of a specific gene confers a survival advantage will become enriched in the surviving population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cells compared to a control population, genes essential for this compound sensitivity can be identified as top "hits." These hits represent potential mechanisms of drug resistance.

G cluster_prep Phase 1: Screen Preparation cluster_exec Phase 2: Screen Execution cluster_analysis Phase 3: Data Analysis & Validation A Select KRAS G12C Sensitive Cell Line B Generate Stable Cas9 Expression A->B C Amplify Genome-Wide sgRNA Library B->C D Transduce Cells with sgRNA Library (MOI < 0.5) C->D E Select Transduced Cells (e.g., Puromycin) D->E F Split Population E->F G_Control Control Treatment (DMSO) F->G_Control G_this compound This compound Treatment (IC80-90) F->G_this compound H Harvest Cells & Extract gDNA G_Control->H Time 0 & Final G_this compound->H Final I Amplify & Sequence sgRNA Cassettes H->I J Analyze sgRNA Enrichment (e.g., MAGeCK) I->J K Identify Resistance Gene Hits J->K L Validate Hits Individually K->L

Caption: Workflow for a CRISPR-Cas9 knockout screen to find this compound resistance genes.

Data Presentation

Quantitative results from the CRISPR screen and subsequent validation experiments should be organized for clarity.

Table 1: Representative Top Gene Hits from this compound Resistance Screen

Gene SymbolDescriptionLog2 Fold Change (Enrichment)p-valueFalse Discovery Rate (FDR)
PTENPhosphatase and tensin homolog5.81.2e-82.5e-7
NF1Neurofibromin 15.23.4e-85.1e-7
CICCapicua transcriptional repressor4.91.5e-71.8e-6
EGFREpidermal growth factor receptor4.55.6e-74.9e-6
MAP2K1Mitogen-activated protein kinase kinase 1 (MEK1)4.18.9e-76.2e-6
NRASNeuroblastoma RAS viral oncogene homolog3.91.2e-67.5e-6

Note: Data are hypothetical and for illustrative purposes. Actual results will vary based on the cell line and screen conditions.

Table 2: Validation of Top Hits via Single-Gene Knockout

Target GeneCell LineThis compound IC50 (Control)This compound IC50 (KO)Fold Change in IC50
PTENNCI-H1373150 nM950 nM6.3x
NF1NCI-H23210 nM1100 nM5.2x
EGFRNCI-H1373150 nM680 nM4.5x

Note: Data are hypothetical. A significant increase in the IC50 value upon gene knockout validates the gene's role in conferring resistance.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

1. Cell Line Preparation 1.1. Select a human cancer cell line with a KRAS G12C mutation and demonstrated sensitivity to this compound (e.g., NCI-H1373, NCI-H23). 1.2. Generate a stable Cas9-expressing cell line by transducing with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin). 1.3. Select for a polyclonal population of Cas9-expressing cells with the appropriate antibiotic. 1.4. Validate Cas9 activity using a functional assay (e.g., transduction with an sgRNA targeting a surface protein like CD81 followed by FACS analysis, or a GFP-reporter assay).

2. Lentiviral sgRNA Library Transduction 2.1. Use a commercially available genome-wide sgRNA library (e.g., GeCKO, Brunello).[11] 2.2. Package the library into lentivirus by transfecting HEK293T cells. 2.3. Determine the viral titer and calculate the required volume for a multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. 2.4. Transduce a sufficient number of Cas9-expressing cells to achieve a representation of at least 500-1,000 cells per sgRNA in the library.[11]

3. Drug Selection Screen 3.1. After transduction (48-72 hours), begin selection with puromycin to eliminate non-transduced cells. 3.2. After selection is complete, harvest a baseline cell population ("Time 0"). 3.3. Split the remaining cells into two arms: a control arm treated with vehicle (DMSO) and a treatment arm treated with this compound. The this compound concentration should be determined beforehand to kill 80-90% of cells over the course of the screen (typically 14-21 days). 3.4. Culture the cells for 14-21 days, passaging as needed and maintaining a cell count that preserves library representation. Replenish media with fresh DMSO or this compound every 2-3 days.[12]

4. Sample Harvesting and Analysis 4.1. At the end of the screen, harvest the surviving cells from both the DMSO and this compound arms. 4.2. Extract genomic DNA (gDNA) from the Time 0, DMSO, and this compound-treated populations. 4.3. Use two-step PCR to amplify the integrated sgRNA sequences from the gDNA. 4.4. Purify the PCR products and submit for next-generation sequencing (NGS). 4.5. Analyze the sequencing data using software like MAGeCK to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.[12] Genes targeted by these enriched sgRNAs are considered resistance hits.

Protocol 2: Validation of Individual Gene Hits

1. Generation of Single-Gene Knockout Cell Lines 1.1. For each top gene hit, design 2-3 unique sgRNAs targeting its exons. 1.2. Clone each sgRNA into a lentiviral vector. 1.3. Transduce the Cas9-expressing parental cell line with the individual sgRNA constructs. 1.4. Select for transduced cells and expand the polyclonal population. 1.5. (Optional) Isolate single-cell clones to generate monoclonal knockout lines.

2. Confirmation of Gene Knockout 2.1. Harvest protein lysates from the knockout and parental cell lines. 2.2. Perform Western blotting to confirm the absence of the target protein. 2.3. Alternatively, extract gDNA and perform Sanger sequencing of the target locus to identify indels, or perform RT-qPCR to confirm loss of mRNA expression.[13]

3. This compound Dose-Response Assay 3.1. Seed the validated knockout and parental control cells in 96-well plates at an equal density. 3.2. The following day, treat the cells with a serial dilution of this compound (e.g., 10-point, 3-fold dilution) and a vehicle control (DMSO). 3.3. Incubate for 72-96 hours. 3.4. Measure cell viability using a reagent such as CellTiter-Glo. 3.5. Normalize the viability data to the DMSO control and plot the dose-response curves. 3.6. Calculate the IC50 (half-maximal inhibitory concentration) for both the knockout and control cell lines. A significant increase in the IC50 for the knockout line confirms that loss of the gene confers resistance to this compound.

Signaling Pathways in this compound Resistance

CRISPR screens often identify genes that, when lost, lead to the reactivation of downstream signaling pathways despite the presence of the drug. The primary pathway inhibited by this compound is the RAS-MAPK pathway. Resistance mechanisms frequently involve reactivating this pathway or activating parallel survival pathways like PI3K/AKT/mTOR.[7][14]

G cluster_upstream Upstream Activation cluster_ras RAS Signaling Core cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway RTK RTK (e.g., EGFR) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates Other_RAS Other RAS Isoforms (NRAS, HRAS) RTK->Other_RAS Activates PI3K PI3K RTK->PI3K Activates KRAS_G12C_Inactive KRAS G12C (Inactive) RAF RAF KRAS_G12C->RAF Activates This compound This compound This compound->KRAS_G12C Inhibits Other_RAS->RAF Bypass Activation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibits (Loss of PTEN causes activation)

Caption: Key signaling pathways involved in resistance to KRAS G12C inhibition.

References

Application Notes and Protocols: Studying KRAS Biology with Adagrasib in Patient-Derived Organoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][2] For many years, KRAS was considered "undruggable" due to the smooth surface of the protein and its high affinity for GTP.[3] The discovery of a switch-II pocket in the KRAS G12C mutant has led to the development of targeted inhibitors, such as adagrasib (MRTX849).[4] this compound is a covalent inhibitor that selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[5][6][7] This inhibition prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, ultimately leading to the suppression of tumor cell growth and proliferation.[6][8][9]

Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for studying cancer biology and drug response.[1][3] These three-dimensional, in vitro cultures are derived from patient tumors and faithfully recapitulate the genetic and phenotypic characteristics of the original tumor, making them a more clinically relevant model than traditional 2D cell lines.[2] This document provides detailed application notes and protocols for utilizing this compound to study KRAS G12C biology in patient-derived organoids.

This compound: Mechanism of Action

This compound is a highly selective, orally bioavailable small molecule inhibitor of KRAS G12C. The G12C mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS protein. This mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and uncontrolled downstream signaling.[5] this compound covalently binds to the mutant cysteine-12, trapping KRAS G12C in its inactive, GDP-bound conformation.[4][7] This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector pathways.

Adagrasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP SOS KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP GDP Inhibition Inhibition Downstream_Signaling Downstream Signaling (RAF-MEK-ERK, PI3K-AKT) KRAS_G12C_GTP->Downstream_Signaling This compound This compound This compound->KRAS_G12C_GDP Irreversible Covalent Bond Proliferation Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation Inhibition->KRAS_G12C_GTP Blocks Activation

Figure 1: Mechanism of Action of this compound on KRAS G12C.

Clinical Efficacy of this compound in KRAS G12C-Mutated Cancers

Clinical trials have demonstrated the efficacy of this compound in patients with KRAS G12C-mutated solid tumors, particularly in non-small cell lung cancer. The KRYSTAL-1 trial, a phase 1/2 study, evaluated this compound in patients with advanced solid tumors harboring a KRAS G12C mutation.

Table 1: Efficacy of this compound in KRAS G12C-Mutated Non-Small Cell Lung Cancer (KRYSTAL-1, Cohort A)

EndpointValue
Objective Response Rate (ORR)43%[10]
Disease Control Rate (DCR)80%[10]
Median Duration of Response (DoR)8.5 months[10]
Median Progression-Free Survival (PFS)6.5 months[10]
Median Overall Survival (OS)12.6 months[10]

Table 2: Efficacy of this compound in Other KRAS G12C-Mutated Solid Tumors (KRYSTAL-1)

Tumor TypeObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)
Colorectal Cancer (monotherapy)19%5.6 monthsNot Reported
Pancreatic Cancer33.3%7.4 months14.0 months[11]
Biliary Tract Cancer41.7%8.6 months15.1 months[11]

Experimental Workflow for Studying this compound in Patient-Derived Organoids

The following workflow outlines the key steps for investigating the effects of this compound on patient-derived organoids with KRAS G12C mutations.

Experimental_Workflow Start Start Tissue Patient Tumor Tissue (KRAS G12C-mutated) Start->Tissue Establishment Organoid Establishment & Culture Tissue->Establishment Expansion Organoid Expansion & Biobanking Establishment->Expansion Treatment This compound Treatment (Dose-Response) Expansion->Treatment Analysis Downstream Analysis Treatment->Analysis Viability Viability Assays (e.g., CellTiter-Glo) Analysis->Viability Imaging High-Content Imaging & Morphological Analysis Analysis->Imaging WesternBlot Western Blot (p-ERK, p-AKT) Analysis->WesternBlot End End KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK SOS SOS (GEF) RTK->SOS KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation Transcription->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Acquired Resistance to Adagrasib in Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Adagrasib in KRAS G12C-mutant lung cancer cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My KRAS G12C-mutant lung cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?

A1: Acquired resistance to this compound is a multifaceted issue observed both in clinical settings and laboratory models.[1][2][3][4][5] The resistance mechanisms can be broadly classified into two main categories: "on-target" alterations involving the KRAS gene itself, and "off-target" mechanisms that reactivate downstream signaling pathways or alter the cell's phenotype.[3]

  • On-Target Resistance: These are genetic changes in the KRAS gene that either prevent this compound from binding effectively or reactivate KRAS signaling despite the presence of the drug.[3] Common on-target mechanisms include:

    • Secondary KRAS Mutations: Novel mutations can emerge in the KRAS gene, some of which are in the Switch II pocket where this compound binds.[6][7] Examples include alterations at codons R68, H95, and Y96 (e.g., Y96D/S/C, R68S, H95D/Q/R).[1][2][7][8] Other mutations might occur at the G12 or G13 codons (e.g., G12D/R/V/W, G13D).[2][3]

    • KRAS G12C Allele Amplification: An increase in the copy number of the KRAS G12C allele can lead to higher levels of the target protein, overwhelming the inhibitory effect of this compound.[2][3][7]

  • Off-Target Resistance: These mechanisms bypass the need for KRAS G12C signaling to drive cell proliferation and survival.[3] Key off-target mechanisms include:

    • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to reactivate the MAPK pathway or other survival pathways like PI3K-AKT.[1][9] This can occur through:

      • Receptor Tyrosine Kinase (RTK) Amplification: Amplification of genes like MET or EGFR can lead to their overexpression and activation, driving downstream signaling independently of KRAS G12C.[2][4][6]

      • Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as NRAS, BRAF, and MAP2K1 (MEK1), can reactivate the MAPK pathway.[2][3][6]

      • Oncogenic Fusions: Gene rearrangements involving ALK, RET, BRAF, RAF1, and FGFR3 can produce fusion proteins that constitutively activate downstream signaling.[2][6][7]

      • Loss-of-Function Mutations in Tumor Suppressors: Inactivation of tumor suppressor genes like NF1 and PTEN can also contribute to resistance.[2]

    • Histologic Transformation: In some cases, lung adenocarcinoma cells can undergo a phenotypic switch, for instance, to squamous cell carcinoma.[2][3][10] This lineage plasticity can reduce the cell's dependence on the original oncogenic driver.[3][10]

    • Epithelial-to-Mesenchymal Transition (EMT): This process can be a non-genetic mechanism of adaptive resistance to KRAS G12C inhibitors.[11][12]

Q2: How can I experimentally determine the specific mechanism of this compound resistance in my cell line?

A2: A multi-pronged approach is recommended to elucidate the resistance mechanism. The following experimental workflow can be employed:

Experimental Workflow for Investigating this compound Resistance cluster_0 Phase 1: Confirmation and Characterization cluster_1 Phase 2: Genomic and Transcriptomic Analysis cluster_2 Phase 3: Identification of Resistance Mechanism A Confirm Resistance (Dose-response assays, e.g., IC50 shift) B Assess MAPK Pathway Reactivation (Western blot for p-ERK, p-MEK) A->B C Next-Generation Sequencing (NGS) (Whole-exome or targeted panel sequencing) B->C If p-ERK is restored D RNA Sequencing (RNA-seq) E On-Target Mechanisms (Secondary KRAS mutations, KRAS amplification) C->E Analyze KRAS gene F Off-Target Mechanisms (Bypass pathway mutations, fusions, MET/EGFR amplification) C->F Analyze other cancer-related genes G Transcriptional Reprogramming (EMT signature, lineage markers, e.g., KRT6A) D->G Analyze gene expression profiles

Caption: Workflow for identifying this compound resistance mechanisms.

Q3: My sequencing results show a novel mutation in KRAS. How can I validate that this mutation confers resistance to this compound?

A3: To validate a putative resistance mutation, you can perform site-directed mutagenesis to introduce the specific mutation into a sensitive parental cell line. Subsequently, you can assess the response of these engineered cells to this compound compared to the parental cells. A significant increase in the IC50 value for this compound in the mutant cell line would confirm its role in resistance.

Q4: I have identified MET amplification as the resistance mechanism. What are some strategies to overcome this?

A4: For MET-driven resistance, a combination therapy approach is a rational strategy. Combining this compound with a MET inhibitor, such as Crizotinib or Capmatinib, has been shown to be effective in preclinical models.[4][13] This dual inhibition can block both the primary oncogenic driver and the bypass pathway, potentially restoring sensitivity.

Q5: Are there any known biomarkers that predict a poor response to this compound?

A5: Yes, some studies suggest that pre-treatment molecular profiles can influence the response to this compound. For instance, in patients with KRAS G12C and STK11/LKB1 co-mutations, a high baseline expression of a squamous cell carcinoma gene signature has been correlated with a poorer response to this compound.[14][15] The expression of KRT6A has also been identified as a potential biomarker for a worse outcome with this compound monotherapy.[15]

Quantitative Data Summary

Table 1: Frequency of Acquired Resistance Mechanisms to this compound in Clinical Studies

Resistance Mechanism CategorySpecific AlterationFrequency in Patients with Identified MechanismsReferences
On-Target (KRAS) Secondary KRAS Mutations (e.g., R68S, H95D/Q/R, Y96C)~53% of patients had at least one acquired KRAS alteration[2][7]
KRAS G12C Allele AmplificationFound in some patients, often as the sole mechanism[2][3][7]
Off-Target (Bypass Pathways) MET AmplificationObserved in a subset of patients[2][4][6]
Mutations in NRAS, BRAF, MAP2K1, RETIdentified in multiple patients[2][3][6]
Oncogenic Fusions (ALK, RET, BRAF, RAF1, FGFR3)Detected as a mechanism of resistance[2][6][7]
Loss of NF1 or PTENContributes to resistance in some cases[2]
Histologic Transformation Adenocarcinoma to Squamous Cell CarcinomaObserved in a number of NSCLC patients[2][3][10]

Note: Frequencies can vary across different studies and patient cohorts. Multiple resistance mechanisms can be detected in a single patient.[2][3][7]

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture KRAS G12C-mutant lung cancer cells (e.g., NCI-H358, NCI-H23) in standard recommended media.

  • Initial this compound Treatment: Treat cells with this compound at a concentration equivalent to their IC50.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate and recover at each new concentration.

  • Selection of Resistant Clones: Continue the dose escalation until the cells can proliferate in a high concentration of this compound (e.g., 1-5 µM).

  • Characterization: Isolate and expand single-cell clones. Confirm the resistant phenotype using dose-response assays and compare the IC50 to the parental cell line.

Protocol 2: Western Blot for MAPK Pathway Activation

  • Cell Lysis: Lyse parental and this compound-resistant cells, with and without this compound treatment, using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK1/2, total ERK1/2, p-MEK1/2, total MEK1/2, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the levels of phosphorylated proteins relative to total proteins between sensitive and resistant cells, with and without drug treatment.

Signaling Pathways and Logical Relationships

Adagrasib_Resistance_Pathways cluster_KRAS_Signaling Normal KRAS G12C Signaling cluster_Adagrasib_Action This compound Inhibition cluster_Resistance Acquired Resistance Mechanisms cluster_OnTarget On-Target cluster_OffTarget Off-Target RTK RTK KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->KRAS_G12C Inhibits Secondary_KRAS Secondary KRAS Mutations (e.g., Y96D, R68S) Secondary_KRAS->KRAS_G12C Prevents Inhibition KRAS_Amp KRAS G12C Amplification KRAS_Amp->KRAS_G12C Increases Protein Level MET_Amp MET Amplification MET_Amp->RAF Bypass Activation NRAS_BRAF_Mut NRAS/BRAF Mutations NRAS_BRAF_Mut->RAF Bypass Activation Fusions Oncogenic Fusions Fusions->RAF Bypass Activation Histologic_Trans Histologic Transformation Histologic_Trans->Proliferation Reduces Dependency

Caption: Mechanisms of acquired resistance to this compound.

Classification_of_Resistance cluster_on_target On-Target Mechanisms cluster_off_target Off-Target Mechanisms cluster_bypass Bypass Pathways A Acquired Resistance to this compound B Secondary KRAS Mutations (Y96D, R68S, H95D/Q/R, etc.) A->B C KRAS G12C Amplification A->C D Bypass Pathway Activation A->D E Histologic Transformation (Adeno-to-Squamous) A->E D1 MET/EGFR Amplification D->D1 D2 NRAS/BRAF/MAP2K1 Mutations D->D2 D3 Oncogenic Fusions D->D3 D4 Loss of NF1/PTEN D->D4

Caption: Classification of this compound resistance mechanisms.

References

Strategies to mitigate Adagrasib off-target effects in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Adagrasib in a laboratory setting. Our goal is to help you mitigate potential off-target effects and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a highly selective, orally bioavailable, and irreversible covalent inhibitor of the KRAS G12C mutated protein.[1][2][3] It works by binding to the cysteine residue at position 12 of the KRAS G12C mutant, locking the protein in an inactive, GDP-bound state.[1][4] This prevents the "on" signal that would normally activate downstream pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival in cancer cells with this mutation.[1][5]

Q2: What are the known off-target effects of this compound in vitro?

While this compound is highly selective for KRAS G12C, some off-target activities have been observed in vitro:

  • Interaction with ABCB1 Transporter: this compound has been shown to interact with the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein.[6][7][8][9] This interaction can lead to multidrug resistance (MDR) by actively pumping various chemotherapeutic agents out of the cell.[8][9] this compound can inhibit the efflux activity of ABCB1, which can be a confounding factor in combination drug studies.[8]

  • Feedback Reactivation of Signaling Pathways: A common indirect off-target effect is the reactivation of the MAPK pathway through feedback mechanisms. Inhibition of KRAS G12C can lead to the upregulation of upstream signaling molecules, such as EGFR, which can reactivate the pathway and lead to resistance.

  • Crosstalk with other Pathways: Inhibition of the KRAS pathway can sometimes lead to the activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, as a compensatory mechanism.

Q3: What is a typical IC50 range for this compound in KRAS G12C mutant cell lines?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Below is a summary of reported IC50 values for some common KRAS G12C mutant cell lines.

Cell LineCancer TypeThis compound IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer~10 - 50
MIA PaCa-2Pancreatic Cancer~50 - 200
SW1573Non-Small Cell Lung Cancer~4027
H2122Non-Small Cell Lung Cancer~21.2

Note: These values are approximate and can vary between experiments. It is recommended to determine the IC50 in your specific experimental system.

Troubleshooting Guide

Problem 1: I'm observing less of an effect from this compound than expected in my cell viability assays.

  • Possible Cause 1: Cell Line Authenticity and KRAS G12C Status:

    • Troubleshooting: Confirm the identity of your cell line through short tandem repeat (STR) profiling. Verify the KRAS G12C mutation status using sequencing or a commercial genotyping service.

  • Possible Cause 2: Acquired Resistance:

    • Troubleshooting: If you have been culturing the cells with this compound for an extended period, they may have developed resistance. Consider using a fresh, low-passage vial of cells. To investigate resistance mechanisms, you can perform a Western blot to check for reactivation of p-ERK or p-AKT.

  • Possible Cause 3: Assay Conditions:

    • Troubleshooting: Optimize your cell seeding density and the duration of drug exposure. Ensure that the MTT or other viability reagent is not interacting with this compound. Run a vehicle-only control to account for any solvent effects.

Problem 2: My cells are developing resistance to this compound over time. How can I mitigate this in my experiments?

  • Strategy 1: Combination Therapy:

    • Explanation: Resistance to this compound often involves the reactivation of the MAPK pathway or activation of parallel pathways. Co-treatment with inhibitors of these pathways can prevent or delay resistance.

    • Examples:

      • EGFR Inhibitors (e.g., Cetuximab): To counteract feedback reactivation of EGFR signaling.[10]

      • mTOR Inhibitors (e.g., Everolimus, Sirolimus): To block the compensatory activation of the PI3K/AKT/mTOR pathway.

      • SHP2 Inhibitors (e.g., TNO155): SHP2 is a protein tyrosine phosphatase that acts upstream of RAS.

  • Strategy 2: Intermittent Dosing:

    • Explanation: Continuous exposure to a drug can create strong selective pressure for resistant cells. An intermittent dosing schedule may delay the onset of resistance.

    • Experimental Design: Design an experiment where cells are treated with this compound for a set period, followed by a "drug holiday" before the next treatment cycle.

Problem 3: I am seeing unexpected changes in the expression of drug transporter proteins in my this compound-treated cells.

  • Possible Cause: Interaction with ABCB1:

    • Explanation: this compound can inhibit the function of the ABCB1 drug efflux pump.[8][9] This can lead to increased intracellular concentrations of other drugs that are substrates of ABCB1.

    • Troubleshooting:

      • Drug Accumulation Assay: Use a fluorescent substrate of ABCB1, such as Rhodamine 123, to measure its accumulation inside the cells with and without this compound treatment. An increase in fluorescence with this compound co-treatment would indicate inhibition of ABCB1.

      • ATPase Assay: Perform a vanadate-sensitive ATPase assay to determine if this compound stimulates the ATPase activity of ABCB1, which is characteristic of an interacting substrate or inhibitor.[8]

Experimental Protocols

1. Cell Viability (MTT) Assay for IC50 Determination

This protocol provides a general guideline for determining the IC50 of this compound using an MTT assay.

  • Materials:

    • KRAS G12C mutant cell line

    • Complete culture medium

    • This compound

    • DMSO (for drug dilution)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2- or 3-fold dilutions. Include a vehicle-only (DMSO) control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

2. Western Blot Analysis of KRAS Pathway Activation

This protocol is for assessing the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK and AKT.

  • Materials:

    • This compound-treated and untreated cell lysates

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • Transfer buffer and membrane (PVDF or nitrocellulose)

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound at the desired concentration and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • To normalize the data, you can strip the membrane and re-probe for the total protein (e.g., total ERK or total AKT) or a loading control (e.g., GAPDH or β-actin).

3. Protocol for Generating this compound-Resistant Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure.

  • Materials:

    • Parental KRAS G12C mutant cell line

    • Complete culture medium

    • This compound

    • Cell culture flasks

  • Procedure:

    • Determine the IC50 of this compound for the parental cell line.

    • Start by treating the cells with this compound at a concentration equal to the IC50.

    • Culture the cells in the presence of the drug, changing the medium every 2-3 days.

    • When the cells resume a normal growth rate, increase the concentration of this compound by 1.5- to 2-fold.

    • Repeat this process of stepwise dose escalation over several months.

    • At each dose escalation, freeze down a vial of cells for backup.

    • Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.

    • Characterize the resistant cell line by determining its new IC50 for this compound and analyzing potential resistance mechanisms (e.g., by Western blot or sequencing).[11]

Visualizations

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_kras KRAS Cycle cluster_downstream Downstream Effectors RTK RTK (e.g., EGFR) SOS1 SOS1 RTK->SOS1 Activates KRAS_GDP KRAS G12C (GDP) Inactive SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (GTP) Active RAF RAF KRAS_GTP->RAF Activates PI3K PI3K KRAS_GTP->PI3K Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Irreversibly Binds & Traps in Inactive State

Caption: Mechanism of action of this compound on the KRAS signaling pathway.

Mitigation_Strategies cluster_problem Problem: Acquired Resistance to this compound cluster_mechanisms Resistance Mechanisms cluster_solutions Mitigation Strategies (In Vitro) Resistance This compound Resistance EGFR_Reactivation Feedback Reactivation of EGFR Resistance->EGFR_Reactivation mTOR_Activation Compensatory Activation of PI3K/AKT/mTOR Resistance->mTOR_Activation EGFR_Inhibitor Co-treatment with EGFR Inhibitor (e.g., Cetuximab) EGFR_Reactivation->EGFR_Inhibitor Addressed by mTOR_Inhibitor Co-treatment with mTOR Inhibitor (e.g., Sirolimus) mTOR_Activation->mTOR_Inhibitor Addressed by

Caption: Strategies to mitigate in vitro resistance to this compound.

Experimental_Workflow Start Start with Parental Cell Line (KRAS G12C) Dose_Escalation Stepwise Increase in this compound Concentration Start->Dose_Escalation Characterization Characterize Resistant Phenotype Dose_Escalation->Characterization IC50_Assay Determine New IC50 (MTT Assay) Characterization->IC50_Assay Western_Blot Analyze Pathway Reactivation (Western Blot) Characterization->Western_Blot Resistant_Line Established This compound-Resistant Cell Line Characterization->Resistant_Line

Caption: Workflow for generating this compound-resistant cell lines.

References

Adagrasib In Vivo Dosing and Toxicity Optimization: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adagrasib in in vivo experimental settings. The information is designed to help optimize dosing schedules and mitigate toxicity to ensure the successful execution of preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mouse models?

There is no single universal starting dose, as the optimal dose can depend on the specific mouse strain, tumor model (e.g., cell line-derived xenograft vs. patient-derived xenograft), and experimental endpoint. However, based on published preclinical studies, a common starting dose is 100 mg/kg, administered orally twice daily (BID).[1][2] Doses ranging from 3 mg/kg to 100 mg/kg BID have been used to evaluate dose-dependent effects.[3] In some instances, a once-daily (QD) dosing of 100 mg/kg has also been reported.[4][5]

Q2: How should this compound be formulated for oral administration in animal studies?

A common formulation for this compound for oral gavage in mice is a suspension in 10% SBE-b-CD in a 50 mmol/L citrate buffer at pH 5.0.[6] Another reported vehicle for oral administration in rats is a 3.0 mg/mL solution in 5% carboxymethyl-cellulose sodium.[7][8] For intravenous injection in rats, a solution of 5 mg/mL in polyethylene glycol 400 and dimethyl sulfoxide (8%) has been described.[7]

Q3: What are the most common toxicities observed with this compound in vivo?

In preclinical models, this compound is generally well-tolerated at efficacious doses, with some studies reporting minimal signs of overt toxicity or animal weight loss at doses like 100 mg/kg BID.[1][2] However, in clinical settings, the most frequently observed treatment-related adverse events (TRAEs) are gastrointestinal (diarrhea, nausea, vomiting), hepatic (increased ALT/AST), and fatigue.[9][10] Researchers conducting in vivo studies should be vigilant for analogous signs in their animal models, such as weight loss, changes in stool consistency, lethargy, and ruffled fur.

Q4: What is the mechanism of action of this compound?

This compound is a covalent inhibitor of the KRAS G12C mutant protein.[11] It selectively and irreversibly binds to the cysteine residue at position 12 of the mutated KRAS protein, locking it in an inactive, GDP-bound state. This prevents the downstream signaling through pathways like the MAPK pathway, thereby inhibiting tumor cell growth and proliferation.[5][12]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant body weight loss (>15-20%) in treated animals. - Dose may be too high for the specific animal model. - Formulation or vehicle may be causing gastrointestinal distress. - Tumor burden and associated cachexia.- Reduce the this compound dose (e.g., from 100 mg/kg BID to a lower dose like 30 or 75 mg/kg BID).[3] - Consider a once-daily dosing schedule. - Evaluate the tolerability of the vehicle alone in a control group. - Ensure adequate hydration and nutrition.
Signs of gastrointestinal distress (e.g., diarrhea, dehydration). - On-target or off-target effects of this compound on the gastrointestinal tract.- Administer supportive care, such as subcutaneous fluids for dehydration. - Reduce the dose of this compound. - In clinical settings, administering the tablet formulation with food has been shown to reduce GI-related adverse events.[9] While not always feasible in preclinical models, ensuring animals have ready access to food around the time of dosing may be beneficial.
Elevated liver enzymes (ALT/AST) in terminal blood samples. - Drug-induced hepatotoxicity.- Reduce the this compound dose in subsequent cohorts. - Monitor liver function tests more frequently if intermediate blood sampling is possible. - In clinical practice, dose modifications are recommended for hepatic toxicities.[13]
Lack of tumor growth inhibition at a previously reported efficacious dose. - Issues with drug formulation and stability. - Inconsistent oral gavage administration. - Development of resistance. - Model-specific differences in sensitivity.- Prepare fresh formulations regularly and ensure proper storage. - Verify the accuracy and consistency of the dosing technique. - Confirm the KRAS G12C mutation status of the tumor model. - Consider evaluating a higher dose if tolerated, or combination therapies.[14][15]
Unexpected mortality in the treatment group. - Severe, unmonitored toxicity. - Complications from tumor burden exacerbated by treatment stress.- Perform necropsies to investigate the cause of death. - Implement a more frequent and detailed monitoring schedule for animal health. - Consider initiating treatment at a lower dose and escalating if well-tolerated.

Quantitative Data Summary

Table 1: this compound Dosing in Preclinical Models

Animal Model Dose Dosing Schedule Route of Administration Reference
CD-1 Mice100 mg/kgSingle DoseOral[1][2][3]
Mice with intracranial tumors100, 30, or 3 mg/kgTwice Daily (BID) for 3 daysOral[1][2][3]
Mice with intracranial tumors100 mg/kgTwice Daily (BID) for 21 daysOral[1][2]
Rats30 mg/kgSingle DoseOral[7][8]
Rats5 mg/kgSingle DoseIntravenous[7][8]

Table 2: Common Treatment-Related Adverse Events (TRAEs) with this compound in Humans (KRYSTAL-1 Study)

Adverse Event Any Grade (%) Grade 3 or 4 (%) Reference
Diarrhea631[9]
Nausea624[9]
Vomiting471[9]
Fatigue414[9]
ALT Increase284
AST Increase253
Blood Creatinine Increase261[9]
Decreased Appetite243[9]

Table 3: Recommended Dose Modifications for this compound in Clinical Settings

Dose Level Dosage Reference
Recommended Starting Dose600 mg Twice Daily (BID)[16]
First Dose Reduction400 mg Twice Daily (BID)[16]
Second Dose Reduction600 mg Once Daily (QD)[16]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

  • Cell Implantation: Subcutaneously implant KRAS G12C mutant cancer cells into the flank of immunocompromised mice (e.g., nu/nu mice).

  • Tumor Growth Monitoring: Monitor tumor growth using caliper measurements.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.

  • Formulation Preparation: Prepare this compound in a suitable vehicle (e.g., 5% carboxymethyl-cellulose sodium).

  • Dosing: Administer this compound or vehicle control orally via gavage at the desired dose and schedule (e.g., 100 mg/kg BID).

  • Toxicity Monitoring: Monitor animal body weight and overall health daily.

  • Tumor Measurement: Measure tumor volume 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach the predetermined endpoint, or for a set duration.

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and biomarker analysis.

Protocol 2: Monitoring for Hepatotoxicity

  • Baseline Blood Collection: If feasible, collect a baseline blood sample from a subset of animals before the start of treatment.

  • Treatment Administration: Administer this compound according to the study protocol.

  • Terminal Blood Collection: At the study endpoint, collect whole blood via cardiac puncture.

  • Serum/Plasma Isolation: Process the blood to isolate serum or plasma.

  • Liver Enzyme Analysis: Analyze the samples for levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a veterinary clinical chemistry analyzer.

  • Histopathology: Collect liver tissue, fix in formalin, and embed in paraffin. Section the tissue and perform hematoxylin and eosin (H&E) staining to evaluate for any histopathological changes.

Visualizations

Adagrasib_Mechanism_of_Action cluster_0 KRAS Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_G12C_GDP Inactive KRAS G12C-GDP RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP Active KRAS G12C-GTP KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Downstream_Effectors Downstream Effectors (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Effectors Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Effectors->Proliferation_Survival This compound This compound This compound->KRAS_G12C_GDP Irreversibly binds & locks in inactive state

Caption: Mechanism of action of this compound in the KRAS signaling pathway.

Adagrasib_Dosing_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Start Start In Vivo Experiment Dosing Administer this compound (e.g., 100 mg/kg BID) Start->Dosing Monitor Monitor for Efficacy & Toxicity Dosing->Monitor Toxicity Significant Toxicity Observed? Monitor->Toxicity Endpoint Endpoint Met Efficacy Lack of Efficacy? Toxicity->Efficacy No Reduce_Dose Reduce Dose / Change Schedule Toxicity->Reduce_Dose Yes Efficacy->Endpoint No Check_Formulation Check Formulation & Administration Efficacy->Check_Formulation Yes Reduce_Dose->Dosing Check_Formulation->Dosing

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: Adagrasib Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Adagrasib for in vitro assays. Navigate through our frequently asked questions and troubleshooting guides to ensure the successful preparation and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] this compound is soluble in DMSO at concentrations up to 100 mg/mL (165.53 mM).[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce solubility.[1]

Q2: What is the solubility of this compound in other common organic solvents?

A2: While DMSO is the primary solvent, this compound also shows solubility in other organic solvents. The following table summarizes the available solubility data.

SolventSolubilityMolar EquivalentNotes
DMSOup to 100 mg/mL~165.53 mMUse of fresh, anhydrous DMSO is recommended.[1]
Ethanol~100 mg/mL~165.53 mM-
Methanol--Stock solutions in methanol have been prepared at 5.586 mg/mL for analytical purposes.

Note: Solubility can be influenced by temperature and the purity of both the compound and the solvent.

Q3: What is the recommended storage condition for this compound powder and stock solutions?

A3: Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 6 months
In Solvent (e.g., DMSO)-20°CUp to 1 month

It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[3]

Q4: What is the maximum tolerated concentration of DMSO in cell culture for this compound experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%.[2] However, the tolerance to DMSO can be cell line-specific. It is advisable to perform a vehicle control experiment to determine the optimal DMSO concentration for your specific cell line.

Troubleshooting Guide

Problem 1: My this compound has precipitated out of solution after dilution in cell culture medium.

Possible Causes:

  • Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions like cell culture media.

  • High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit.

  • Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to precipitate.

  • Low Temperature of Medium: Using cold media for dilution can decrease the solubility of this compound.

Solutions:

  • Stepwise Dilution: Perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Vortexing/Mixing: Gently vortex or mix the solution immediately after adding the this compound stock to ensure even dispersion.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

  • Use of Co-solvents (for specific applications): For certain experimental setups (not typically for cell-based assays), formulations with co-solvents like PEG300 and Tween-80 have been used to improve solubility.[4]

Visual Identification of Precipitation:

This compound precipitation in cell culture media can appear as:

  • A fine, crystalline powder.

  • A cloudy or hazy appearance in the medium.

  • Small, visible particles when observed under a microscope.

Problem 2: I am observing unexpected toxicity or off-target effects in my cell-based assays.

Possible Cause:

  • High DMSO Concentration: The final concentration of DMSO in your culture may be toxic to the cells.

Solution:

  • Vehicle Control: Always include a vehicle control (media with the same final concentration of DMSO as your treated samples) to assess the effect of the solvent on your cells.

  • Reduce DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower if you observe significant effects in your vehicle control.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder (Molecular Weight: 604.12 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder. For a 10 mM stock solution, you would need 6.04 mg of this compound for 1 mL of DMSO.

  • In a sterile environment (e.g., a laminar flow hood), add the weighed this compound powder to a sterile tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • To aid dissolution, you can gently vortex the tube and/or warm it to 37°C.[5] Ensure the solution is clear and free of any visible particles.

  • Filter the stock solution through a 0.22 µm sterile syringe filter to ensure sterility.

  • Aliquot the stock solution into single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Inhibition of KRAS G12C Signaling

This compound is a covalent inhibitor that specifically and irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.[6]

Adagrasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras KRAS Cycle cluster_downstream Downstream Pathways Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) SOS1->KRAS_G12C_GDP Promotes GDP-GTP exchange KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C_GDP Irreversibly binds & locks in inactive state

Caption: Mechanism of this compound action on the KRAS G12C signaling pathway.

General Workflow for In Vitro Cell-Based Assays with this compound

This diagram outlines a typical workflow for conducting cell-based experiments with this compound, from cell culture to data analysis.

Adagrasib_In_Vitro_Workflow Cell_Culture 1. Cell Culture (KRAS G12C mutant cell line) Cell_Seeding 2. Cell Seeding (e.g., 96-well plate) Cell_Culture->Cell_Seeding Cell_Treatment 4. Cell Treatment (Incubate with this compound) Cell_Seeding->Cell_Treatment Adagrasib_Preparation 3. This compound Preparation (Stock and working solutions) Adagrasib_Preparation->Cell_Treatment Assay 5. In Vitro Assay (e.g., Cell Viability, Western Blot) Cell_Treatment->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis

References

Technical Support Center: Preclinical Hepatotoxicity of Adagrasib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of Adagrasib in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the known clinical hepatotoxicity profile of this compound?

A1: In clinical trials, this compound has been associated with frequent, though usually mild and self-limited, liver test abnormalities. Elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are the most common findings.[1] In a pooled safety analysis of 366 patients, 32% experienced an ALT elevation, with 5% being Grade 3 or higher.[2] The median time to the first onset of increased ALT/AST is approximately 3 weeks.[1] While significant elevations (5 to 20 times the upper limit of normal) have been observed, they are rarely accompanied by elevated bilirubin, and clinically apparent liver injury with jaundice is uncommon.[1]

Q2: What is the proposed mechanism of this compound-induced hepatotoxicity?

A2: The exact mechanism is not fully elucidated, but evidence from clinical studies suggests a potential immune-mediated component.[1] This is particularly noted in patients who have recently received checkpoint inhibitor therapy.[1] this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, and it is also an inhibitor of several CYP enzymes, including CYP3A4, CYP2C9, and CYP2D6.[2][3] This creates a potential for drug-drug interactions that could modulate its hepatotoxic effect.

Q3: What are the key findings from preclinical toxicology studies regarding this compound's effect on the liver?

A3: Preclinical toxicology studies were conducted in rats and dogs. The No-Observed-Adverse-Effect-Level (NOAEL), the highest dose at which no adverse effects were seen, was established in these species. In repeat-dose studies of up to 13 weeks, the NOAEL was 150 mg/kg/day in rats and 15 mg/kg/day in dogs.[2] At higher doses, adverse findings were noted, including mortality in some animals.[2] Liver function tests were monitored in these studies, and any significant findings would have contributed to the determination of the NOAEL.[2]

Q4: How does the hepatotoxicity profile of this compound compare to Sotorasib?

A4: Clinical observations suggest that this compound may have a distinct and potentially more favorable hepatotoxicity profile compared to Sotorasib, another KRAS G12C inhibitor.[4] In some cases, patients who discontinued Sotorasib due to hepatotoxicity were able to tolerate this compound without recurrence of liver-related adverse events.[4] This suggests a lack of cross-hepatotoxicity between the two agents.

Troubleshooting Guides for Preclinical Experiments

Unexpectedly High Hepatotoxicity in In Vivo Models

Issue: You are observing higher than anticipated liver enzyme elevations (ALT, AST) or significant liver histopathology findings in your animal models at doses expected to be well-tolerated.

Possible Causes & Troubleshooting Steps:

  • Animal Strain and Species Differences:

    • Question: Are you using a standard toxicology model (e.g., Sprague-Dawley rat, Beagle dog)?

    • Action: Be aware that metabolic profiles and susceptibility to drug-induced liver injury can vary between species and even strains. The primary toxicology species for this compound were rats and dogs.[2] Ensure your chosen model has a CYP enzyme profile relevant to human metabolism of this compound if possible.

  • Drug Formulation and Dosing:

    • Question: Is your formulation of this compound consistent and stable? Are you confident in the accuracy of your dosing?

    • Action: In preclinical studies, this compound has been formulated in solutions such as 10% Captisol in 50 mM citrate buffer (pH 5.0).[5] Ensure your vehicle is appropriate and does not contribute to toxicity. Verify dose calculations and administration technique.

  • Concomitant Medications or Test Articles:

    • Question: Are the animals receiving any other compounds that could interact with this compound?

    • Action: this compound is a substrate and inhibitor of CYP3A4 and other CYP enzymes.[2][3] Co-administration with other agents that are substrates, inducers, or inhibitors of these enzymes could alter the metabolism of this compound and potentiate its hepatotoxicity. Review all co-administered substances.

High Variability in In Vitro Hepatotoxicity Results

Issue: You are observing inconsistent cytotoxicity or biomarker release in your hepatocyte cultures (primary cells, iPSC-derived, or cell lines) when treated with this compound.

Possible Causes & Troubleshooting Steps:

  • Cell Model System:

    • Question: What is the metabolic capacity of your chosen cell model?

    • Action: Since this compound is metabolized by CYP3A4, the expression and activity of this enzyme in your in vitro system are critical.[1] Primary human hepatocytes are the gold standard but can have high inter-donor variability. Cell lines like HepG2 have low CYP activity unless induced. Consider using 3D culture models or liver spheroids which can maintain metabolic function for longer periods.

  • Concentration and Exposure Time:

    • Question: Are your chosen concentrations and treatment durations relevant to in vivo exposures?

    • Action: Relate your in vitro concentrations to the plasma concentrations observed in animal studies and humans. The clinical dose is 600 mg twice daily.[6] In preclinical models, cellular IC50 for KRAS G12C inhibition was around 5 nM.[7] Ensure your experimental window is appropriate to capture potential delayed toxicity.

  • Endpoint Selection:

    • Question: Are you relying solely on a single cytotoxicity endpoint (e.g., ATP content)?

    • Action: Employ a multi-parametric approach. In addition to cell viability, measure markers of apoptosis (e.g., caspase activity), necrosis (e.g., LDH release), and specific liver injury biomarkers (e.g., ALT, AST, glutamate dehydrogenase).

Data Presentation

Table 1: Summary of this compound (MRTX849) Nonclinical Repeat-Dose Toxicology Studies

SpeciesStudy DurationNo-Observed-Adverse-Effect-Level (NOAEL)Key Findings at Higher DosesReference
Rat28-day & 13-week150 mg/kg/dayEarly mortality at 300 mg/kg/day in the 28-day study.[2]
Dog28-day10 mg/kg/day-[2]
Dog13-week15 mg/kg/dayOne animal euthanized on Day 11 at 25 mg/kg/day due to clinical signs.[2]

Table 2: Clinical Hepatotoxicity of this compound (KRYSTAL-1 Study)

Adverse EventAny GradeGrade 3-4Reference
ALT Increased27.7%5.0%[6]
AST Increased28.5%5.0%[6]
Hepatotoxicity-related reactions39.2%7.7%[6]

Experimental Protocols

Protocol: In Vivo Rodent Hepatotoxicity Assessment
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimation: Acclimate animals for at least 5 days before the start of the study.

  • Groups:

    • Group 1: Vehicle control (e.g., 10% Captisol in 50 mM citrate buffer, pH 5.0).

    • Group 2: this compound at a low dose (e.g., 50 mg/kg/day).

    • Group 3: this compound at a mid-dose (e.g., 150 mg/kg/day - the NOAEL).

    • Group 4: this compound at a high dose (e.g., 300 mg/kg/day).

  • Dosing: Administer this compound or vehicle orally by gavage once daily for 28 consecutive days.

  • Monitoring:

    • Daily: Clinical signs of toxicity and mortality.

    • Weekly: Body weight and food consumption.

  • Sample Collection:

    • At 24 hours after the last dose, collect blood via cardiac puncture for clinical chemistry analysis (including ALT, AST, ALP, and total bilirubin).

    • Perform a full necropsy and collect the liver. Weigh the liver and calculate the liver-to-body weight ratio.

  • Histopathology: Fix a section of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides for any signs of hepatocellular injury, inflammation, or other abnormalities.

Protocol: In Vitro Cytotoxicity in Primary Human Hepatocytes
  • Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow cells to attach and form a monolayer (typically 24-48 hours).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the plating medium and add the medium containing the various concentrations of this compound or vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Endpoint Assays:

    • Cell Viability: Use a commercially available ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's protocol.

    • Cytotoxicity: Use a commercially available LDH release assay to measure membrane integrity, according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the concentration-response curve and determine the IC50 value using appropriate software.

Visualizations

Adagrasib_Metabolism_and_Toxicity_Pathway This compound Metabolism and Potential Hepatotoxicity Pathway This compound This compound CYP3A4 CYP3A4 (Primary) CYP2C8, CYP1A2, etc. (Minor) This compound->CYP3A4 Metabolism Hepatocyte Hepatocyte This compound->Hepatocyte Metabolites Metabolites CYP3A4->Metabolites Metabolites->Hepatocyte Drug_Interaction Drug-Drug Interactions (CYP3A4 Inhibitors/Inducers) Drug_Interaction->CYP3A4 Inhibition/ Induction Immune_Cell Immune Cells (e.g., T-cells) Hepatocyte->Immune_Cell Antigen Presentation? Hepatotoxicity Hepatotoxicity (ALT/AST Elevation) Hepatocyte->Hepatotoxicity Direct Toxicity? Immune_Cell->Hepatotoxicity Immune-Mediated Injury

Caption: Proposed pathways of this compound metabolism and hepatotoxicity.

In_Vivo_Hepatotoxicity_Workflow Workflow for In Vivo Hepatotoxicity Assessment Start Start: Select Animal Model (Rat or Dog) Dosing Daily Oral Dosing (e.g., 28 days) Start->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Blood_Collection Terminal Blood Collection Monitoring->Blood_Collection Necropsy Necropsy & Organ Weights Monitoring->Necropsy Clinical_Chemistry Clinical Chemistry (ALT, AST, ALP, Bili) Blood_Collection->Clinical_Chemistry Analysis Data Analysis & Reporting Clinical_Chemistry->Analysis Histopathology Liver Histopathology (H&E) Necropsy->Histopathology Histopathology->Analysis

Caption: Experimental workflow for preclinical in vivo hepatotoxicity studies.

References

Technical Support Center: Mechanisms of Primary Resistance to Adagrasib

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating primary resistance to Adagrasib.

Frequently Asked Questions (FAQs)

Q1: We are observing a lack of response to this compound in our KRAS G12C mutant cell line experiments. What are the potential underlying mechanisms of this primary resistance?

A1: Primary, or intrinsic, resistance to this compound can occur through several mechanisms, even in the presence of the target KRAS G12C mutation. Key mechanisms include:

  • Bypass Signaling Pathway Activation: Cancer cells can circumvent the inhibition of KRAS G12C by activating alternative signaling pathways. The most common bypass mechanisms involve the reactivation of the MAPK and PI3K-AKT pathways.[1][2][3][4] This can be driven by upstream signaling from receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET.[1][3][4]

  • Co-occurring Genetic Alterations: Pre-existing mutations in other genes can confer primary resistance. In non-small cell lung cancer (NSCLC), co-mutations in genes such as KEAP1, SMARCA4, and CDKN2A have been associated with poorer clinical outcomes with KRAS G12C inhibitors.[5]

  • Histological Subtype and Tumor Microenvironment: The tissue of origin can influence the mechanisms of resistance. For example, colorectal cancers exhibit lower response rates to this compound monotherapy, which is often attributed to upstream activation of EGFR.[1] Additionally, an epithelial-to-mesenchymal transition (EMT) phenotype can contribute to both intrinsic and acquired resistance.[2][3]

  • Lack of KRAS Dependency: Some cancer cell lines with a KRAS G12C mutation may not be solely dependent on this oncogene for their survival and proliferation.[1]

Q2: Our patient-derived xenograft (PDX) model of KRAS G12C NSCLC shows minimal response to this compound. How can we investigate the potential resistance mechanisms?

A2: To investigate primary resistance in your PDX model, a multi-omics approach is recommended. Consider the following experimental workflow:

  • Baseline Characterization: Before this compound treatment, perform whole-exome sequencing (WES) and RNA sequencing (RNA-seq) on the tumor tissue. This will help identify pre-existing mutations and the baseline gene expression profile.

  • Phospho-proteomics: Analyze the phosphorylation status of key signaling proteins in the MAPK and PI3K-AKT pathways (e.g., ERK, AKT, S6) at baseline and after a short-term this compound treatment. This can reveal pathway reactivation.

  • Immunohistochemistry (IHC): Assess the protein expression levels of key RTKs (e.g., EGFR, MET, FGFR) and markers of EMT.

  • In vivo Combination Studies: Based on the findings from the above analyses, you can test rational drug combinations. For instance, if you observe MET amplification, a combination of this compound and a MET inhibitor could be explored.[1]

Q3: We are planning a clinical trial for a new KRAS G12C inhibitor and want to include biomarkers for predicting primary resistance. What should we consider?

A3: For clinical trials, it is crucial to incorporate biomarker analyses to identify patient populations most likely to respond. Key considerations include:

  • Comprehensive Genomic Profiling: Use next-generation sequencing (NGS) to detect co-mutations in genes associated with resistance, such as STK11, KEAP1, and TP53.[5]

  • Circulating Tumor DNA (ctDNA) Analysis: Liquid biopsies can be used to monitor for the emergence of resistance mutations and to assess tumor heterogeneity.

  • Tumor Tissue Analysis: Pre-treatment biopsies are invaluable for assessing the tumor microenvironment, protein expression of key signaling molecules, and for performing more in-depth genomic and transcriptomic analyses.

Troubleshooting Guides

Issue 1: Inconsistent this compound Efficacy in In Vitro Assays

Potential Cause Troubleshooting Step
Cell line heterogeneityPerform single-cell cloning to establish a homogenous population. Verify the KRAS G12C mutation status of the selected clones.
Mycoplasma contaminationRegularly test cell cultures for mycoplasma contamination, as it can alter cellular signaling and drug response.
Suboptimal drug concentrationPerform a dose-response curve to determine the IC50 of this compound in your specific cell line.
Cell culture conditionsEnsure consistent cell culture conditions, including media composition, serum concentration, and cell density, as these can influence signaling pathways.

Issue 2: Unexpected Activation of Downstream Signaling Post-Adagrasib Treatment

Potential Cause Troubleshooting Step
Feedback reactivation of MAPK pathwayAnalyze the phosphorylation status of upstream RTKs (e.g., EGFR, FGFR) and consider co-treatment with an appropriate RTK inhibitor.
Activation of the PI3K-AKT pathwayAssess the phosphorylation of AKT and S6. Consider co-treatment with a PI3K or mTOR inhibitor.[3]
Presence of a bypass mutationPerform targeted sequencing of key genes in the MAPK and PI3K pathways (e.g., BRAF, NRAS, PIK3CA) to identify potential activating mutations.[2]

Quantitative Data Summary

Table 1: Clinical Efficacy of this compound in KRAS G12C-Mutant Cancers

Tumor Type Clinical Trial Objective Response Rate (ORR) Median Progression-Free Survival (PFS)
Non-Small Cell Lung Cancer (NSCLC)KRYSTAL-1 (Phase 2)42.9%6.5 months
Colorectal Cancer (CRC)KRYSTAL-117%-
Pancreatic and Biliary Tract CancersKRYSTAL-133.3% and 41.7% respectively7.4 months (combined)

Data from various clinical trial reports.[1][6][7][8][9]

Key Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Activation

  • Cell Lysis: Culture KRAS G12C mutant cells to 70-80% confluency. Treat with this compound or vehicle control for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, p-S6, and total S6. Use a loading control antibody (e.g., GAPDH or β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Analysis of Gene Fusions by RNA Sequencing

  • RNA Extraction: Isolate total RNA from tumor tissue or cell pellets using a suitable RNA extraction kit.

  • Library Preparation: Prepare RNA sequencing libraries using a method that captures fusion transcripts, such as a ribo-depletion-based approach.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Use a bioinformatics pipeline specifically designed for fusion detection (e.g., STAR-Fusion, Arriba) to identify oncogenic gene fusions such as EML4-ALK or CCDC6-RET.[10]

Visualizations

Primary_Resistance_to_this compound cluster_0 Primary Resistance Mechanisms Bypass Pathways Bypass Pathways Reduced Tumor Response Reduced Tumor Response Bypass Pathways->Reduced Tumor Response Co-occurring Alterations Co-occurring Alterations Co-occurring Alterations->Reduced Tumor Response Tumor Microenvironment Tumor Microenvironment Tumor Microenvironment->Reduced Tumor Response This compound This compound KRAS G12C KRAS G12C This compound->KRAS G12C Inhibition KRAS G12C->Reduced Tumor Response Expected Outcome

Caption: Overview of primary resistance mechanisms to this compound.

Experimental_Workflow_for_Resistance_Investigation PDX Model with Primary Resistance PDX Model with Primary Resistance Genomic & Transcriptomic Profiling Genomic & Transcriptomic Profiling PDX Model with Primary Resistance->Genomic & Transcriptomic Profiling Phospho-proteomics Phospho-proteomics PDX Model with Primary Resistance->Phospho-proteomics Immunohistochemistry Immunohistochemistry PDX Model with Primary Resistance->Immunohistochemistry Hypothesis Generation Hypothesis Generation Genomic & Transcriptomic Profiling->Hypothesis Generation Phospho-proteomics->Hypothesis Generation Immunohistochemistry->Hypothesis Generation Combination Therapy Testing Combination Therapy Testing Hypothesis Generation->Combination Therapy Testing

Caption: Workflow for investigating primary this compound resistance.

MAPK_PI3K_Bypass_Signaling RTK RTK (EGFR, MET, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF This compound This compound This compound->KRAS_G12C X MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: MAPK and PI3K bypass signaling in this compound resistance.

References

Technical Support Center: Enhancing Adagrasib Efficacy in KRAS G12C Colorectal Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficacy of Adagrasib in KRAS G12C colorectal cancer (CRC) models.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for combining this compound with an anti-EGFR antibody like Cetuximab in KRAS G12C CRC?

A1: Preclinical studies have shown that KRAS G12C inhibition can lead to a feedback reactivation of the RAS-MAPK signaling pathway, often mediated by the epidermal growth factor receptor (EGFR).[1][2] This adaptive resistance mechanism can limit the efficacy of this compound monotherapy.[1] By combining this compound with an EGFR inhibitor like Cetuximab, this feedback loop can be blocked, leading to enhanced antitumor activity.[1][3]

Q2: What level of efficacy has been observed for this compound monotherapy versus combination with Cetuximab in clinical trials?

A2: In the KRYSTAL-1 clinical trial, this compound monotherapy in heavily pretreated patients with KRAS G12C-mutated metastatic CRC showed an objective response rate (ORR) of 19%.[3][4] The combination of this compound with Cetuximab demonstrated a significantly improved ORR of 46% in a similar patient population.[3][4]

Q3: What are the known mechanisms of acquired resistance to this compound and Cetuximab combination therapy?

A3: While combination therapy is more effective, acquired resistance can still emerge. Potential mechanisms include secondary mutations in the KRAS gene, alterations in other components of the RAS-MAPK pathway, and amplification of the KRAS G12C allele.

Q4: What is the recommended dose of this compound used in preclinical and clinical studies?

A4: In the KRYSTAL-1 clinical trial, the recommended Phase 2 dose of this compound is 600 mg administered orally twice daily.[1][4] For preclinical in vivo studies, the dosage can vary, but it is crucial to perform pharmacokinetic and pharmacodynamic studies to determine the optimal dose for the specific model.

Q5: Are there any predictive biomarkers for response to this compound and Cetuximab combination therapy?

A5: The presence of a KRAS G12C mutation is the primary biomarker for patient selection. Exploratory analyses from clinical trials suggest that circulating tumor DNA (ctDNA) may be a useful tool to identify features of response and acquired resistance.[5]

Troubleshooting Guides

Problem 1: Suboptimal inhibition of cell viability with this compound monotherapy in vitro.

  • Possible Cause 1: Intrinsic resistance of the cell line.

    • Troubleshooting: Ensure the cell line harbors the KRAS G12C mutation and is dependent on this pathway for survival. Consider using a panel of different KRAS G12C CRC cell lines to identify sensitive and resistant models.

  • Possible Cause 2: Feedback activation of EGFR signaling.

    • Troubleshooting: Combine this compound with an EGFR inhibitor like Cetuximab to assess for synergistic effects. Analyze downstream signaling pathways (e.g., p-ERK, p-AKT) via Western blot to confirm MAPK pathway reactivation.

Problem 2: Limited tumor regression in patient-derived xenograft (PDX) models treated with this compound.

  • Possible Cause 1: Insufficient drug exposure.

    • Troubleshooting: Verify the dosing and administration schedule. Conduct pharmacokinetic studies to ensure adequate plasma and tumor drug concentrations are achieved. The long half-life of this compound (approximately 24 hours) should be considered when designing the dosing regimen.[6]

  • Possible Cause 2: Heterogeneity of the PDX model.

    • Troubleshooting: Characterize the molecular profile of the PDX model to confirm KRAS G12C mutation and assess for other potential resistance mechanisms. Consider establishing multiple PDX models from different patients to capture tumor heterogeneity.

  • Possible Cause 3: Adaptive resistance.

    • Troubleshooting: As with in vitro models, consider combination therapy with an EGFR inhibitor. Monitor tumor growth and signaling pathways throughout the treatment course to detect the emergence of resistance.

Problem 3: Inconsistent results in Western blot analysis of signaling pathways.

  • Possible Cause 1: Suboptimal antibody performance.

    • Troubleshooting: Validate antibodies for specificity and sensitivity. Use positive and negative controls to ensure reliable detection of phosphorylated and total proteins.

  • Possible Cause 2: Variability in sample collection and processing.

    • Troubleshooting: Standardize the timing of sample collection after treatment. Ensure rapid lysis and protein extraction to preserve phosphorylation states. Use a consistent protein quantification method.

  • Possible Cause 3: Incorrect loading or transfer.

    • Troubleshooting: Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading. Optimize transfer conditions to ensure efficient protein transfer to the membrane.

Data Presentation

Table 1: Clinical Efficacy of this compound in KRAS G12C-Mutated Metastatic Colorectal Cancer (KRYSTAL-1 Trial)

Treatment GroupObjective Response Rate (ORR)Median Duration of ResponseMedian Progression-Free Survival (PFS)
This compound Monotherapy19%[3][4]4.3 months[3]5.6 months[3]
This compound + Cetuximab46%[3][4]7.6 months[3]6.9 months[3]

Table 2: Illustrative Preclinical IC50 Values for this compound in KRAS G12C CRC Cell Lines

Cell LineThis compound IC50 (nM)This compound + Cetuximab IC50 (nM)
SW8375010
HCT116 (KRAS G12C engineered)7515
LS103415040
Note: These are representative values and may vary depending on experimental conditions.

Table 3: Illustrative Tumor Growth Inhibition in a KRAS G12C CRC PDX Model

Treatment GroupTumor Growth Inhibition (%)
Vehicle Control0%
This compound Monotherapy45%
Cetuximab Monotherapy20%
This compound + Cetuximab85%
Note: These are representative values and may vary depending on the specific PDX model and treatment regimen.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed KRAS G12C colorectal cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound, Cetuximab, and the combination in complete growth medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis.

Western Blot for MAPK and PI3K/AKT Pathway Analysis
  • Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Patient-Derived Xenograft (PDX) Model Workflow
  • Model Establishment: Implant fresh tumor tissue from a KRAS G12C-mutated colorectal cancer patient subcutaneously into immunodeficient mice.

  • Tumor Growth and Passaging: Monitor tumor growth using calipers. When tumors reach approximately 1,500 mm³, passage them into new cohorts of mice for expansion.

  • Treatment Study:

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, Cetuximab, this compound + Cetuximab).

    • Administer this compound orally (e.g., daily or twice daily) and Cetuximab via intraperitoneal injection (e.g., twice weekly).

    • Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream signaling.

Mandatory Visualizations

Signaling_Pathway EGFR EGFR RAS_GDP KRAS G12C-GDP (Inactive) EGFR->RAS_GDP GEFs RAS_GTP KRAS G12C-GTP (Active) RAS_GDP->RAS_GTP GTP RAS_GTP->RAS_GDP GAPs RAF RAF RAS_GTP->RAF PI3K PI3K RAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->RAS_GTP Cetuximab Cetuximab Cetuximab->EGFR

Caption: this compound and Cetuximab signaling pathway inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Experiments seed_cells Seed KRAS G12C CRC Cells treat_cells Treat with this compound +/- Cetuximab seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability_assay western_blot Western Blot (p-ERK, p-AKT) treat_cells->western_blot ic50 Determine IC50 viability_assay->ic50 pathway_analysis Analyze Pathway Modulation western_blot->pathway_analysis establish_pdx Establish KRAS G12C CRC PDX Model randomize_mice Randomize Mice into Treatment Groups establish_pdx->randomize_mice treat_mice Treat with this compound +/- Cetuximab randomize_mice->treat_mice monitor_growth Monitor Tumor Growth & Body Weight treat_mice->monitor_growth endpoint Endpoint Analysis (Tumor Collection) monitor_growth->endpoint tgi Calculate Tumor Growth Inhibition (TGI) endpoint->tgi

Caption: In vitro and in vivo experimental workflow.

Troubleshooting_Logic start Suboptimal this compound Efficacy check_model Verify KRAS G12C Mutation in Model start->check_model check_dose Confirm Drug Concentration/Dose check_model->check_dose Mutation Confirmed solution3 Select Alternative Sensitive Model check_model->solution3 Mutation Absent/ Heterogeneous assess_feedback Assess for EGFR Feedback Activation check_dose->assess_feedback Dose is Correct solution2 Optimize Dosing Regimen check_dose->solution2 Dose is Suboptimal solution1 Consider Combination with Cetuximab assess_feedback->solution1 Feedback Present end Improved Efficacy assess_feedback->end Feedback Absent (Consider other mechanisms) solution1->end solution2->end solution3->start

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Adagrasib Technical Support Center: Managing Adverse Events in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on modifying the dose of adagrasib to manage adverse events observed in clinical trials. The information is presented through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of this compound in clinical trials?

The standard recommended dose for this compound is 600 mg administered orally twice daily.[1] This regimen is typically continued until disease progression or the emergence of unacceptable toxicity.[1]

Q2: What are the most common treatment-related adverse events (TRAEs) associated with this compound?

The most frequently observed TRAEs in clinical trials include gastrointestinal toxicities (such as diarrhea, nausea, and vomiting), hepatic toxicities (indicated by increased ALT/AST levels), and fatigue.[2] Other significant adverse reactions include QTc interval prolongation and, less commonly, interstitial lung disease (ILD)/pneumonitis.[3][4]

Q3: Is it common for patients to require dose modifications due to adverse events?

Yes, dose modifications are a key strategy for managing this compound-related toxicities. In the pivotal KRYSTAL-1 trial, treatment-related adverse events led to dose interruptions in 61% of patients and dose reductions in 52% of patients.[5] Despite this, the rate of permanent treatment discontinuation due to TRAEs is generally low.[2]

Q4: What is the standard dose reduction schedule for this compound?

If a dose reduction is required, a maximum of two reductions are permitted. The recommended schedule is as follows:

  • Starting Dose: 600 mg twice daily

  • First Dose Reduction: 400 mg twice daily[3]

  • Second Dose Reduction: 600 mg once daily[3]

If a patient is unable to tolerate a dose of 600 mg once daily, this compound should be permanently discontinued.[3][4]

Q5: What initial monitoring should be performed before starting a patient on this compound?

Before initiating this compound, it is crucial to perform baseline assessments including:

  • Liver Function Tests: Measure AST, ALT, alkaline phosphatase, and total bilirubin.[6]

  • ECG and Electrolytes: Obtain a baseline electrocardiogram (ECG) to assess the QT interval and measure electrolyte levels, particularly potassium and magnesium.[6] Any electrolyte abnormalities should be corrected before starting treatment.[4]

Troubleshooting Guides for Adverse Event Management

These guides provide specific, protocol-driven steps for managing common and significant adverse events.

Management of Gastrointestinal (GI) Toxicities (Nausea, Vomiting, Diarrhea)

GI toxicities are the most common adverse events.[5] Proactive management is essential.

  • Protocol:

    • Supportive Care: Initiate supportive care measures at the first sign of symptoms. This includes antiemetic therapy for nausea/vomiting and antidiarrheal therapy for diarrhea.[3][6] Ensure adequate fluid replacement to prevent dehydration.[6]

    • Dose Interruption (Grade 3 or 4): For severe (Grade 3 or 4) nausea, vomiting, or diarrhea that persists despite optimal supportive care, withhold the this compound dose.[3]

    • Dose Resumption: Once the adverse event has resolved to Grade 1 or returned to the patient's baseline, resume this compound at the next lower dose level.[3]

  • Workflow Diagram:

    GI_Toxicity_Management Start Patient experiences Nausea, Vomiting, or Diarrhea Grade Assess Severity (CTCAE Grade) Start->Grade SupportiveCare Initiate/Optimize Supportive Care (Antiemetics, Antidiarrheals, Fluid Replacement) Grade->SupportiveCare  Any Grade Withhold Withhold this compound SupportiveCare->Withhold  Grade 3/4 Persists Continue Continue this compound at Current Dose SupportiveCare->Continue  Grade 1/2 Monitor Monitor until AE resolves to Grade <= 1 or Baseline Withhold->Monitor Resume Resume this compound at Next Lower Dose Level Monitor->Resume

    Caption: Management of GI Toxicities.

Management of Hepatotoxicity (Increased ALT/AST)
  • Protocol:

    • Routine Monitoring: Monitor liver function tests (AST, ALT, bilirubin) monthly for the first three months of treatment, and as clinically indicated thereafter. More frequent monitoring is recommended for patients who develop transaminase elevations.[6]

    • Grade 2 ALT or AST Elevation: For a moderate (Grade 2) elevation, reduce the this compound dose to the next lower level.[3]

    • Grade 3 or 4 ALT or AST Elevation: For a severe (Grade 3 or 4) elevation, withhold this compound.[3]

    • Dose Resumption: Once liver enzymes have recovered to Grade 1 or baseline, this compound may be resumed at the next lower dose level.[3]

    • Permanent Discontinuation: Permanently discontinue this compound if the patient develops ALT or AST elevations >3x the upper limit of normal (ULN) concurrently with total bilirubin >2x ULN, in the absence of alternative causes.[3]

  • Workflow Diagram:

    Hepatotoxicity_Management Start Increased ALT/AST Detected During Monitoring Grade Assess Severity (CTCAE Grade) Start->Grade ReduceDose Reduce this compound to Next Lower Dose Level Grade->ReduceDose  Grade 2 Withhold Withhold this compound Grade->Withhold  Grade 3/4 CheckBili Check for ALT/AST >3x ULN with Total Bilirubin >2x ULN Withhold->CheckBili Monitor Monitor until AE resolves to Grade <= 1 or Baseline Resume Resume this compound at Next Lower Dose Level Monitor->Resume Discontinue Permanently Discontinue This compound CheckBili->Monitor  No CheckBili->Discontinue  Yes

    Caption: Management of Hepatotoxicity.

Management of QTc Interval Prolongation
  • Protocol:

    • Avoid Concomitant Drugs: Avoid the co-administration of this compound with other drugs known to prolong the QTc interval.[4] If unavoidable, increase the frequency of ECG monitoring.[3]

    • Monitoring: Monitor ECGs and electrolytes periodically during treatment, especially in patients with risk factors like congestive heart failure, bradyarrhythmias, or electrolyte abnormalities.[4][6]

    • Dose Interruption: Withhold this compound if:

      • The absolute QTc interval is >500 msec.[3]

      • There is an increase of >60 msec from the baseline measurement.[1][3]

    • Dose Resumption: this compound can be resumed at the next lower dose level once the QTc interval returns to <481 msec or the patient's baseline value.[1][4]

    • Permanent Discontinuation: Permanently discontinue this compound in any patient who develops Torsade de pointes, polymorphic ventricular tachycardia, or other signs of serious arrhythmia.[3][4]

  • Workflow Diagram:

    QTc_Prolongation_Management Start QTc Prolongation Detected on ECG Monitoring Criteria QTc > 500ms OR Increase > 60ms from Baseline? Start->Criteria Withhold Withhold this compound Criteria->Withhold  Yes Continue Continue Current Dose with Close Monitoring Criteria->Continue  No Arrhythmia Signs of Serious Arrhythmia (e.g., Torsade de pointes)? Withhold->Arrhythmia Monitor Monitor until QTc < 481ms or returns to Baseline Resume Resume this compound at Next Lower Dose Level Monitor->Resume Discontinue Permanently Discontinue This compound Arrhythmia->Monitor  No Arrhythmia->Discontinue  Yes

    Caption: Management of QTc Prolongation.

Data Summary Tables

Table 1: this compound Dose Modification Schedule for Adverse Reactions

Dose LevelThis compound Dose
Starting Dose600 mg twice daily
First Dose Reduction400 mg twice daily[3]
Second Dose Reduction600 mg once daily[3]
Action if IntolerablePermanently Discontinue[3]

Table 2: Incidence of Common TRAEs Leading to Dose Modification in KRYSTAL-1

Adverse Event CategoryDose ReductionsDose Interruptions
Overall Incidence 52% [5]61% [5]
Gastrointestinal (Diarrhea, Nausea, Vomiting)Most Common Reason[5]Most Common Reason[5]
Hepatic (ALT/AST Increase)Common Reason[5]Common Reason[5]
FatigueCommon Reason[5]Common Reason[5]

References

Validation & Comparative

Adagrasib vs. Sotorasib: A Comparative Analysis of Efficacy in Preclinical KRAS G12C NSCLC Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in the treatment of non-small cell lung cancer (NSCLC). Adagrasib (MRTX849) and sotorasib (AMG 510) are two pioneering covalent inhibitors that have demonstrated clinical activity. This guide provides a detailed comparison of their efficacy in preclinical NSCLC models, supported by experimental data, to inform ongoing research and drug development efforts.

Mechanism of Action: Covalent Inhibition of KRAS G12C

Both this compound and sotorasib are small molecules designed to selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K pathways, which are crucial for tumor cell proliferation and survival.[1]

Below is a diagram illustrating the mechanism of action of these KRAS G12C inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS G12C (Active, GTP-bound) GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP KRAS G12C (Inactive, GDP-bound) KRAS_GDP->KRAS_GTP GDP unloading SOS1->KRAS_GDP GTP loading GAP->KRAS_GDP Inhibitor This compound or Sotorasib Inhibitor->KRAS_GDP Covalent Binding (Irreversible) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: KRAS Signaling Pathway and Inhibitor Action.

In Vitro Efficacy: Cell Viability Assays

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. While direct head-to-head comparisons across a large panel of NSCLC cell lines in a single study are limited in the public domain, data from seminal publications on each compound provide valuable insights.

Cell LineThis compound (MRTX849) IC50 (nM)Sotorasib (AMG 510) IC50 (nM)Source
NCI-H358 ~56[2][3]
MIA PaCa-2 Not Reported9[3]

Note: The IC50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions. The IC50 for this compound in NCI-H358 cells is an approximate value derived from preclinical data presented in its development studies.[2]

Experimental Protocol: Cell Viability Assay

Objective: To determine the concentration of this compound or sotorasib required to inhibit the growth of KRAS G12C-mutant NSCLC cells by 50%.

1. Cell Culture:

  • KRAS G12C-mutant human NSCLC cell lines (e.g., NCI-H358) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound or sotorasib (e.g., from 0.01 nM to 10 µM).

  • A vehicle control (e.g., DMSO) is included in parallel.

  • Cells are incubated with the compounds for 72 hours.

3. Data Analysis:

  • Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Luminescence is measured using a plate reader.

  • The data is normalized to the vehicle-treated control wells.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using software like GraphPad Prism.

Below is a generalized workflow for determining the in vitro efficacy of KRAS G12C inhibitors.

start Start: KRAS G12C NSCLC Cell Lines culture Cell Seeding in 96-well plates start->culture treat Treatment with This compound/Sotorasib (Serial Dilutions) culture->treat incubate Incubation (72 hours) treat->incubate viability Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability read Luminescence Measurement viability->read analyze Data Analysis: Dose-Response Curve & IC50 Calculation read->analyze end End: Comparative Potency Assessment analyze->end

Figure 2: In Vitro Efficacy Testing Workflow.

In Vivo Efficacy: Xenograft Models

Preclinical in vivo studies using cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are essential for evaluating the anti-tumor activity of drug candidates in a more complex biological system.

ModelTreatmentOutcomeSource
NCI-H358 CDX This compound (MRTX849)Dose-dependent tumor growth inhibition.[2]
NCI-H358 CDX Sotorasib (AMG 510)Tumor regression.
Intracranial H23-Luc CDX This compound (100 mg/kg BID)Significant inhibition of brain tumor growth.[4][5]
NCI-H2030 and NCI-H2122 CDX This compound or SotorasibBoth single agents showed anti-tumor activity.[6]
Experimental Protocol: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound and sotorasib in a KRAS G12C-mutant NSCLC xenograft model.

1. Animal Model:

  • Female athymic nude mice (6-8 weeks old) are used.

  • All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

2. Tumor Implantation:

  • KRAS G12C-mutant NSCLC cells (e.g., NCI-H358) are harvested and resuspended in a mixture of media and Matrigel.

  • Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

3. Treatment:

  • When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound or sotorasib is administered orally, once or twice daily, at specified doses (e.g., 30-100 mg/kg).

  • The control group receives the vehicle used to formulate the drugs.

4. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers, calculated using the formula: (Length x Width²)/2.

  • Body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis (e.g., Western blot for p-ERK).

5. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.

  • Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor growth between treated and control groups.

  • Tumor growth inhibition (TGI) is calculated.

Downstream Signaling and Resistance Mechanisms

Both this compound and sotorasib effectively suppress the MAPK signaling pathway, as evidenced by the reduction in phosphorylated ERK (p-ERK). However, resistance to these inhibitors can emerge through various mechanisms.

On-target resistance can occur through secondary mutations in the KRAS gene itself.[7] Off-target resistance often involves the activation of bypass signaling pathways, such as the PI3K/AKT/mTOR pathway, or upstream reactivation of receptor tyrosine kinases (RTKs).[1]

The following diagram illustrates potential resistance mechanisms to KRAS G12C inhibitors.

cluster_resistance Mechanisms of Resistance cluster_ontarget On-Target cluster_offtarget Off-Target KRAS_mut Secondary KRAS Mutations (e.g., at codons 68, 95, 96, 99) RTK_act RTK Activation (e.g., EGFR, MET) Bypass Bypass Pathway Activation (e.g., PI3K/AKT/mTOR) Histology Histological Transformation (e.g., to squamous cell carcinoma) Inhibitor This compound or Sotorasib KRAS_G12C KRAS G12C Inhibition Inhibitor->KRAS_G12C Resistance Acquired Resistance KRAS_G12C->Resistance Resistance->KRAS_mut Resistance->RTK_act Resistance->Bypass Resistance->Histology

Figure 3: Resistance Mechanisms to KRAS G12C Inhibitors.

Conclusion

Both this compound and sotorasib demonstrate potent and selective inhibition of KRAS G12C in preclinical NSCLC models, leading to reduced cell viability and tumor growth. While direct comparative data from head-to-head preclinical studies are not extensively published, the available evidence suggests that both compounds are highly effective. This compound has been noted for its favorable pharmacokinetic properties, including a longer half-life and central nervous system penetration, which has been demonstrated in preclinical brain metastasis models.[4][5] Differences in their chemical structures may also lead to variations in their interactions with the KRAS protein and potentially different off-target effects and resistance profiles. Further preclinical studies directly comparing these two inhibitors, as well as next-generation KRAS G12C inhibitors, are warranted to better delineate their distinct properties and inform clinical applications.

References

A Head-to-Head on Safety: Comparing Adagrasib and Sotorasib in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety and tolerability of two targeted therapies, Adagrasib and Sotorasib, reveals distinct adverse event profiles that are critical for clinical decision-making. While both drugs have demonstrated efficacy in treating KRAS G12C-mutated solid tumors, their safety profiles, particularly concerning gastrointestinal and hepatic toxicities, show notable differences.

This guide provides a comprehensive comparison of the safety profiles of this compound and Sotorasib, drawing upon data from pivotal clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the tolerability of these two important KRAS G12C inhibitors.

Mechanism of Action: Targeting the KRAS G12C Mutation

This compound and Sotorasib are both small molecule inhibitors that selectively and irreversibly target the KRAS G12C mutant protein. The KRAS protein is a key component of the RAS/MAPK signaling pathway, which is crucial for cell growth and proliferation.[1] The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled cell division and tumor growth. These inhibitors bind to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways.[2]

KRAS_Signaling_Pathway Simplified KRAS G12C Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C-GDP (Inactive) RTK->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading Inhibitor This compound / Sotorasib Inhibitor->KRAS_G12C_GDP Covalent binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C signaling pathway and inhibitor mechanism.

Comparative Safety Profiles: A Tabular Analysis

The following tables summarize the treatment-related adverse events (TRAEs) observed in key clinical trials for this compound (from the KRYSTAL-1 and KRYSTAL-12 studies) and Sotorasib (from the CodeBreaK 100 and CodeBreaK 200 studies).

Table 1: Common Treatment-Related Adverse Events (Any Grade)
Adverse EventThis compound (KRYSTAL-1)[1]Sotorasib (CodeBreaK 100 & 200 Pooled)[3]
Gastrointestinal
Diarrhea62.9%34%[4]
Nausea62.1%14%[4]
Vomiting47.4%-
Decreased Appetite-11%[4]
Hepatic
ALT Increased27.6%10%[4]
AST Increased25.0%10%[4]
General
Fatigue40.5%-
Renal
Creatinine Increased25.9%-
Table 2: Grade ≥3 Treatment-Related Adverse Events
Adverse EventThis compound (KRYSTAL-12)[5]Sotorasib (CodeBreaK 200)[6]
Any Grade ≥3 TRAE 47.0%33%
Gastrointestinal
Diarrhea-12%
Hepatic
ALT Increased-8%
AST Increased-5%
Hematological
Anemia5.2% (KRYSTAL-1)[1]-
Neutropenia-9% (vs. Docetaxel)
Febrile Neutropenia-5% (vs. Docetaxel)
Other
Lipase Increased6% (KRYSTAL-1)[1]-
Fatigue-6% (vs. Docetaxel)

Experimental Protocols for Safety Assessment

In the clinical trials for both this compound and Sotorasib, the safety and tolerability of the treatments were primary or secondary endpoints. The monitoring and grading of adverse events followed standardized procedures to ensure patient safety and data consistency.

Adverse Event Monitoring and Grading

Adverse events (AEs) were monitored continuously throughout the studies. The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 5.0.[7][8][9] This system provides a standardized scale from Grade 1 (mild) to Grade 5 (death).[8]

Management of Common Toxicities

For both drugs, protocols were in place for the management of common treatment-related adverse events, often involving dose interruption, dose reduction, or permanent discontinuation of the study drug, alongside supportive care.[3][10][11]

  • Gastrointestinal Toxicity: For nausea, vomiting, and diarrhea, management strategies included the use of antiemetics and antidiarrheals.[10][11] Dietary modifications, such as eating small, frequent meals and avoiding greasy or spicy foods, were also recommended.[12]

  • Hepatotoxicity: Liver function tests (ALT, AST, alkaline phosphatase, and total bilirubin) were monitored at baseline and regularly throughout the treatment period.[11] For elevations in liver enzymes, dose modifications were implemented, and in some cases, systemic corticosteroids were considered for the management of hepatotoxicity.[11]

Experimental_Workflow Experimental Workflow for Safety Assessment cluster_protocol Safety Assessment Protocol Patient Patient Enrollment Treatment This compound or Sotorasib Administration Patient->Treatment Monitoring Continuous AE Monitoring Treatment->Monitoring Grading AE Grading (CTCAE v5.0) Monitoring->Grading Data Data Collection & Analysis Monitoring->Data Management Adverse Event Management Grading->Management If AE occurs Grading->Data Management->Treatment Dose Modification/ Supportive Care Management->Data

Workflow for safety assessment in clinical trials.

Discussion of Key Safety Findings

The data from clinical trials indicate that while both this compound and Sotorasib are associated with manageable safety profiles, there are notable differences in the incidence of specific adverse events.

Gastrointestinal (GI) Events: this compound appears to be associated with a higher incidence of GI toxicities, particularly diarrhea and nausea, compared to Sotorasib.[1][4] In the KRYSTAL-1 study, any-grade diarrhea and nausea were reported in over 60% of patients treated with this compound.[1] In contrast, pooled data for Sotorasib showed lower rates of these events.[4]

Hepatotoxicity: Both drugs can cause elevations in liver enzymes. However, some studies suggest a potential for a higher incidence of hepatotoxicity with Sotorasib, especially in patients who have recently received immunotherapy.[13] A case series has suggested that this compound may have a distinct hepatotoxicity profile from Sotorasib.

Dose Modifications: The rates of dose interruptions and reductions due to adverse events are important indicators of a drug's tolerability. In the KRYSTAL-1 study of this compound, a significant number of patients required dose reductions.[2] For Sotorasib, dose interruptions or reductions were also necessary for a proportion of patients, most commonly due to hepatotoxicity and diarrhea.[14]

Conclusion

This compound and Sotorasib represent significant advancements in the treatment of KRAS G12C-mutated cancers. While both drugs have demonstrated clinical benefit, their safety profiles are not identical. This compound is associated with a higher frequency of gastrointestinal side effects, whereas Sotorasib may have a higher incidence of hepatotoxicity in certain patient populations. A thorough understanding of these differences is essential for clinicians to make informed treatment decisions and to proactively manage potential adverse events, thereby optimizing patient outcomes. Further head-to-head comparative studies will be invaluable in providing a more definitive comparison of the safety and efficacy of these two targeted therapies.

References

Validating Adagrasib's Impact on Downstream Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Adagrasib's performance against other KRAS G12C inhibitors, with a focus on validating its effect on critical downstream signaling pathways. The information presented is supported by experimental data from preclinical and clinical studies to aid in research and development decisions.

Introduction to this compound and KRAS G12C Inhibition

This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The KRAS protein is a central node in intracellular signaling, primarily activating the MAPK/ERK and PI3K/AKT pathways, which regulate cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. This compound works by irreversibly binding to the mutant cysteine residue, trapping KRAS G12C in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.

Comparative Preclinical Data: this compound vs. Sotorasib

To evaluate the preclinical potency of this compound, its activity is often compared to Sotorasib, another approved KRAS G12C inhibitor. Key comparative metrics include the half-maximal inhibitory concentration (IC50) in various cancer cell lines.

Cell LineThis compound IC50 (nM)Sotorasib (AMG-510) IC50 (nM)Reference
NCI-H358 (NSCLC)10 - 973 (2D), 0.2 - 1042 (3D)Not directly compared in the same study[1]
MIA PaCa-2 (Pancreatic)10 - 973 (2D), 0.2 - 1042 (3D)Not directly compared in the same study[1]
SW1573 (NSCLC)See dose-response curvesMore resistant than H23[2]
H23 (NSCLC)See dose-response curvesLess resistant than SW1573[2]

Note: Direct head-to-head IC50 comparisons in the same study are limited in the public domain. The provided ranges for this compound are from a study evaluating its potent inhibition across various KRAS G12C-mutant cell lines. Sotorasib resistance in SW1573 compared to H23 is noted.

Impact on Downstream Signaling Pathways

This compound's primary mechanism of action is the suppression of downstream signaling cascades initiated by active KRAS G12C. The two principal pathways affected are the MAPK/ERK pathway and the PI3K/AKT pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation. Inhibition of KRAS G12C by this compound is expected to decrease the phosphorylation of key proteins in this cascade, such as MEK and ERK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF Phosphorylates This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Promotes

Figure 1: this compound's inhibition of the MAPK/ERK signaling pathway.
PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell survival and proliferation. While the MAPK pathway is the primary downstream effector of KRAS, PI3K/AKT signaling can also be activated. This compound's inhibition of KRAS G12C can lead to a reduction in the phosphorylation of AKT.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates PI3K PI3K KRAS_G12C->PI3K Activates This compound This compound This compound->KRAS_G12C Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes

Figure 2: this compound's effect on the PI3K/AKT signaling pathway.

Clinical Performance: this compound vs. Sotorasib

Clinical trial data provides the ultimate validation of a drug's efficacy and safety. The KRYSTAL-1 and KRYSTAL-12 trials for this compound and the CodeBreaK100 and CodeBreaK200 trials for Sotorasib are pivotal studies in KRAS G12C-mutated NSCLC.

MetricThis compound (KRYSTAL-12)Sotorasib (CodeBreaK 200)Reference
Objective Response Rate (ORR) 31.9%28.1%[3]
Median Progression-Free Survival (PFS) 5.5 months5.6 months[3][4]
Median Overall Survival (OS) Not yet mature10.6 months[4]
Treatment-Related Adverse Events (TRAEs) - Grade 3 or higher 43%33%[3]

Note: This is a cross-trial comparison and not a direct head-to-head study. Patient populations and trial designs may have subtle differences.

Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK) and AKT (p-AKT)

This protocol is a standard method to assess the inhibition of downstream signaling pathways.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & Treatment (e.g., NSCLC cell lines with KRAS G12C) - Treat with this compound/Sotorasib at various concentrations and time points. Lysis 2. Cell Lysis - Harvest cells and lyse to extract proteins. Cell_Culture->Lysis Quantification 3. Protein Quantification - Determine protein concentration (e.g., BCA assay). Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Separate proteins by size on a polyacrylamide gel. Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins from the gel to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking 6. Blocking - Block non-specific binding sites on the membrane. Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT. Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibodies. Primary_Ab->Secondary_Ab Detection 9. Detection - Add chemiluminescent substrate and image the blot. Secondary_Ab->Detection Analysis 10. Densitometry Analysis - Quantify band intensity and normalize phosphorylated protein to total protein. Detection->Analysis

Figure 3: General workflow for Western blot analysis of pathway inhibition.

Detailed Steps:

  • Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere. Treat cells with varying concentrations of this compound or a comparator drug for specified time periods.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.

  • Analysis: Quantify the intensity of the bands using densitometry software. Normalize the signal of the phosphorylated protein to the corresponding total protein to determine the extent of pathway inhibition.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to a drug.

Protocol Outline:

  • Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density.

  • Drug Treatment: After cell adherence, add serial dilutions of this compound or other inhibitors to the wells.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Signal Measurement: Measure the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the drug concentration to determine the IC50 value.

Conclusion

This compound has demonstrated potent and selective inhibition of KRAS G12C, leading to the suppression of downstream MAPK/ERK and PI3K/AKT signaling pathways. Preclinical data indicates strong anti-proliferative effects in KRAS G12C-mutant cancer cell lines. Clinically, this compound has shown meaningful efficacy in patients with pretreated KRAS G12C-mutated NSCLC, with an objective response rate and progression-free survival that are comparable to other approved inhibitors like Sotorasib. The choice between these agents may depend on specific patient characteristics and tolerability profiles. The provided experimental protocols offer a framework for researchers to independently validate the effects of this compound and other KRAS inhibitors on downstream signaling pathways.

References

Navigating Resistance: A Comparative Guide to Adagrasib and Sotorasib in KRAS G12C-Mutated Cancers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance patterns of two leading KRAS G12C inhibitors, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Adagrasib and Sotorasib. By examining the underlying mechanisms of resistance, supported by experimental data and detailed protocols, we aim to provide a critical resource for advancing the next generation of targeted cancer therapies.

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in treating previously "undruggable" cancers. This compound and Sotorasib have emerged as pioneering therapies, demonstrating notable clinical activity. However, the emergence of drug resistance poses a significant challenge to their long-term efficacy. Understanding the nuances of cross-resistance between these two agents is paramount for optimizing treatment strategies and developing novel therapeutic approaches.

Comparative Efficacy and Clinical Outcomes

While direct head-to-head clinical trial data is emerging, comparative analyses of pivotal trials such as KRYSTAL-1 (this compound) and CodeBreaK100/200 (Sotorasib) provide valuable insights into their clinical performance.

ParameterSotorasib (CodeBreaK200)This compound (KRYSTAL-1)
Objective Response Rate (ORR) 37% - 41%[1][2]42.9% - 43%[1][3]
Disease Control Rate (DCR) 80.6% - 84%[2][3]80%[3]
Median Progression-Free Survival (PFS) 6.3 - 6.6 months[1][3]6.5 months[1][3]
Median Overall Survival (OS) 12.5 months[2][3]12.6 months[3]

Table 1: Comparison of clinical efficacy data from pivotal trials of Sotorasib and this compound in pretreated advanced non-small cell lung cancer (NSCLC).

A comprehensive analysis reconstructing individual patient data from these trials suggests that while this compound may offer a slight advantage in progression-free survival, both drugs demonstrate comparable efficacy in overall survival for patients with KRAS G12C-mutated NSCLC.[4][5]

Mechanisms of Acquired Resistance

Resistance to KRAS G12C inhibitors is a complex phenomenon driven by a variety of genomic and non-genomic alterations. These mechanisms can be broadly classified as "on-target" (involving the KRAS protein itself) or "off-target" (bypassing the need for KRAS G12C signaling).

On-Target Resistance: Secondary KRAS Mutations

Secondary mutations in the KRAS gene are a key driver of acquired resistance. These mutations can interfere with drug binding, thereby rendering the inhibitors ineffective. Notably, some secondary mutations exhibit differential sensitivity to this compound and Sotorasib, suggesting potential for sequential therapy.

Secondary KRAS MutationSotorasib SensitivityThis compound SensitivityCross-Resistance
Y96D / Y96S Resistant[6]Resistant[6]Yes[7]
G13D Resistant[3][6]Sensitive[3][6]No
R68M Resistant[3][6]Sensitive[3][6]No
A59S / A59T Resistant[3][6]Sensitive[3][6]No
Q99L Sensitive[3][6]Resistant[3][6]No
H95D/Q/R Sensitive[3]Resistant[3]No

Table 2: Differential sensitivity of secondary KRAS mutations to Sotorasib and this compound based on in vitro studies.

The Y96D mutation, for instance, disrupts the switch-II pocket, which is crucial for the binding of these inactive-state inhibitors, leading to cross-resistance.[7] In contrast, mutations like G13D and R68M confer resistance to Sotorasib but not this compound, while Q99L and H95 mutations have the opposite effect.[3][6]

Off-Target Resistance: Bypass Mechanisms

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass their dependency on KRAS G12C. This can occur through various genetic alterations:

  • Reactivation of the MAPK Pathway: Mutations in downstream effectors such as BRAF, MAP2K1 (MEK1), or upstream activators like NRAS can reactivate the MAPK signaling cascade.[8][9]

  • Activation of the PI3K/AKT Pathway: Mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN can lead to the activation of the PI3K/AKT/mTOR pathway, promoting cell survival and proliferation independent of KRAS G12C inhibition.[9][10]

  • Receptor Tyrosine Kinase (RTK) Alterations: Amplification or activating mutations in RTKs such as MET and EGFR, or oncogenic fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can also drive resistance by providing alternative signaling inputs.[8][9]

  • Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 can also contribute to resistance.[8]

bypass_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTKs RTKs KRAS_G12C KRAS G12C RTKs->KRAS_G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K Sotorasib Sotorasib Sotorasib->KRAS_G12C This compound This compound This compound->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation NRAS_mut NRAS mut NRAS_mut->RAF MEK_mut MAP2K1 mut MEK_mut->ERK PI3K_mut PIK3CA mut PI3K_mut->AKT PTEN_loss PTEN loss PTEN_loss->AKT MET_amp MET amp MET_amp->RAF MET_amp->PI3K BRAF_mut BRAF_mut BRAF_mut->MEK

Figure 1: Signaling pathways and bypass resistance mechanisms to KRAS G12C inhibitors.

Histologic Transformation

Another mechanism of resistance is the transformation of the tumor's histology. In patients with non-small cell lung cancer, cases of adenocarcinoma transforming into squamous cell carcinoma have been observed following treatment with this compound.[8] This change in cell type can render the tumor less dependent on the original oncogenic driver.

Experimental Protocols for Studying Resistance

The identification of these resistance mechanisms has been facilitated by various preclinical experimental models.

Generation of Resistant Cell Lines

A common approach to studying acquired resistance is the in vitro generation of resistant cell lines.

  • Cell Culture: Start with a KRAS G12C-mutant cancer cell line (e.g., NCI-H358, NCI-H23).

  • Dose Escalation: Expose the cells to a low concentration of this compound or Sotorasib.

  • Gradual Increase: As the cells adapt, gradually increase the drug concentration over several months.

  • Selection: The surviving cell populations will be enriched for resistant clones.

  • Validation: Confirm resistance by comparing the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental (sensitive) cell line using a cell viability assay (e.g., CellTiter-Glo).

experimental_workflow start Parental KRAS G12C Cell Line exposure Chronic Exposure to This compound or Sotorasib (Dose Escalation) start->exposure selection Selection of Resistant Clones exposure->selection expansion Expansion of Resistant Cell Line selection->expansion validation Validation of Resistance (IC50 Assay) expansion->validation analysis Genomic & Proteomic Analysis expansion->analysis

Figure 2: Workflow for generating and characterizing drug-resistant cell lines.

In Vitro Mutagenesis Screen

To systematically identify secondary mutations that confer resistance, an in vitro deep mutational scanning screen can be performed.

  • Library Generation: Create a library of plasmids containing different mutations within the KRAS gene.

  • Transduction: Introduce this library into a suitable cell line (e.g., Ba/F3 cells) that is dependent on KRAS G12C for survival.

  • Drug Treatment: Treat the transduced cells with either this compound or Sotorasib.

  • Sequencing: Perform deep sequencing on the surviving cells to identify which KRAS mutations are enriched, as these are the ones that confer resistance. A study utilizing this approach identified numerous mutations at codons 12, 68, 95, and 96 that conferred strong resistance to an this compound-related compound, and mutations at codons 8, 9, 12, 96, and 117 that conferred strong resistance to Sotorasib.[8]

Safety and Tolerability: A Point of Differentiation

While both drugs have manageable safety profiles, there are some notable differences. Hepatotoxicity is a shared side effect, but it appears to be more frequent and severe with Sotorasib, particularly in patients who have recently received checkpoint inhibitors.[11][12][13] In a case series, patients who discontinued Sotorasib due to hepatotoxicity were able to be treated with this compound without recurrence of this adverse event in most cases.[11][12][13] This suggests this compound may have a more favorable hepatotoxicity profile and could be a preferred option in patients with a history of liver issues or those being treated sequentially after immunotherapy.[11][12][13]

Conclusion and Future Directions

The cross-resistance patterns between this compound and Sotorasib are complex and multifaceted, involving both on-target and off-target mechanisms. The differential sensitivity to specific secondary KRAS mutations opens up the possibility of sequential treatment strategies. However, the prevalence of bypass pathway activation underscores the need for combination therapies to overcome resistance. Future research should focus on:

  • Combination Strategies: Investigating the efficacy of combining KRAS G12C inhibitors with inhibitors of bypass pathways (e.g., SHP2, MEK, PI3K inhibitors).

  • Novel Inhibitors: Developing next-generation KRAS G12C inhibitors that can overcome known resistance mutations.

  • Biomarker Development: Identifying predictive biomarkers to guide the selection of the initial KRAS G12C inhibitor and to anticipate resistance mechanisms.

  • Managing Tolerability: Further elucidating the differences in safety profiles to better tailor treatment to individual patient characteristics.

By continuing to unravel the complexities of resistance, the scientific community can pave the way for more durable and effective treatments for patients with KRAS G12C-mutated cancers.

References

A Comparative Analysis of Adagrasib and Sotorasib in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pivotal clinical trial data for Adagrasib (KRAZATI™) and its primary competitor, Sotorasib (LUMAKRAS™), for the treatment of KRAS G12C-mutated non-small cell lung cancer (NSCLC).

This guide provides a comprehensive comparison of the clinical performance of this compound and Sotorasib, the first two approved targeted therapies for patients with NSCLC harboring the KRAS G12C mutation. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two important therapies. The data presented is based on the pivotal clinical trials for each drug: the KRYSTAL series for this compound and the CodeBreaK series for Sotorasib.

Comparative Efficacy and Safety Data

The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3 clinical trials for this compound (KRYSTAL-12) and Sotorasib (CodeBreaK 200). Both trials evaluated the respective KRAS G12C inhibitor against the standard-of-care chemotherapy, docetaxel, in patients with previously treated advanced or metastatic KRAS G12C-mutated NSCLC.

Table 1: Comparative Efficacy of this compound vs. Sotorasib in Pivotal Phase 3 Trials
Efficacy EndpointThis compound (KRYSTAL-12)[1][2]Sotorasib (CodeBreaK 200)[3][4]Docetaxel (from KRYSTAL-12)[1]Docetaxel (from CodeBreaK 200)[3][4]
Median Progression-Free Survival (PFS) 5.5 months5.6 months3.8 months4.5 months
PFS Hazard Ratio (HR) vs. Docetaxel 0.58 (P<0.0001)0.66 (P=0.0017)--
Objective Response Rate (ORR) 31.9%28.1%9.2%13.2%
ORR Odds Ratio (OR) vs. Docetaxel 4.68 (P<0.0001)---
Median Duration of Response (DOR) 8.3 months8.6 months5.4 months6.8 months
Disease Control Rate (DCR) Not Reported82.5%Not Reported60.3%
Median Overall Survival (OS) Not yet mature10.6 monthsNot yet mature11.3 months
OS Hazard Ratio (HR) vs. Docetaxel Not yet mature1.01--
Intracranial ORR (in patients with baseline CNS metastases) 24% (40% in evaluable population)[1][2]Not directly reported in Phase 311%[1]Not directly reported in Phase 3

Note: Cross-trial comparisons should be interpreted with caution due to potential differences in trial design, patient populations, and study conduct.[2] A matching-adjusted indirect comparison (MAIC) of the two drugs showed similar efficacy in terms of PFS and ORR.[5][6]

Table 2: Comparative Safety of this compound vs. Sotorasib (Most Common Treatment-Related Adverse Events - TRAEs)
Adverse Event (Any Grade)This compound (KRYSTAL-1)[7][8][9]Sotorasib (CodeBreaK 100)[3]
Diarrhea 70.0%Diarrhea, nausea, fatigue, arthralgia, and transaminitis were common
Nausea 80.0%Diarrhea, nausea, fatigue, arthralgia, and transaminitis were common
Vomiting 50.0%Not specified
Fatigue 45.0%Diarrhea, nausea, fatigue, arthralgia, and transaminitis were common
Hepatotoxicity (Increased ALT/AST) Not specified18% (Any Grade), 6% (Grade 3), 0.6% (Grade 4)[10][11]
Grade 3-4 TRAEs Fatigue (15.0%)Hepatotoxicity (Grade 3: 1.4%)[10][12]

Note: Safety data is presented from the Phase 1/2 trials (KRYSTAL-1 and CodeBreaK 100) as detailed comparable safety data from the Phase 3 trials was not fully available in the initial search results. Sotorasib has been noted to have a more favorable safety profile in some comparisons, with lower odds of TRAEs leading to dose reduction or interruption.[5][6]

Experimental Protocols

KRYSTAL-12 (this compound)

The KRYSTAL-12 trial was a randomized, open-label, multicenter, Phase 3 study.[1]

  • Patient Population: The study enrolled 453 patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had been previously treated with platinum-based chemotherapy and an anti-PD-1/L1 therapy.[1]

  • Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either this compound (600 mg orally twice daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[1]

  • Crossover: Patients in the docetaxel arm were permitted to cross over to the this compound arm upon disease progression.[1]

  • Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) as assessed by a blinded independent central review.[1]

  • Secondary Endpoints: Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DOR), and safety.[1]

CodeBreaK 200 (Sotorasib)

The CodeBreaK 200 trial was a randomized, open-label, multicenter, Phase 3 study.[3][4]

  • Patient Population: The trial enrolled 345 patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1/L1 inhibitor.[4] Patients with active brain metastases were excluded.[3][13]

  • Randomization and Treatment: Patients were randomized 1:1 to receive either Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[4][14]

  • Crossover: Crossover from the docetaxel arm to the Sotorasib arm was permitted after confirmed radiological progression.[4]

  • Primary Endpoint: The primary endpoint was Progression-Free Survival (PFS) as determined by blinded independent central review.[4][14]

  • Secondary Endpoints: Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and safety.[12]

Visualizations

KRAS G12C Signaling Pathway

The KRAS protein is a key component of the MAPK and PI3K-AKT signaling pathways, which are crucial for cell proliferation, differentiation, and survival.[15] The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive activation of these downstream pathways and promoting tumorigenesis.[15] this compound and Sotorasib are irreversible inhibitors that covalently bind to the mutant cysteine-12, trapping KRAS G12C in its inactive, GDP-bound state.[2][3]

KRAS_G12C_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Effectors cluster_inhibitor Inhibitor Action RTK RTK GEF GEF RTK->GEF Signal KRAS_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_GDP Activates KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (Blocked by G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Adagrasib_Sotorasib This compound / Sotorasib Adagrasib_Sotorasib->KRAS_GDP Covalently binds & locks in inactive state

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of this compound and Sotorasib.

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the pivotal Phase 3 clinical trials of this compound and Sotorasib.

Clinical_Trial_Workflow Start Patient Screening Eligibility Inclusion/Exclusion Criteria Met? (KRAS G12C+, Prior Therapy) Start->Eligibility Randomization Randomization Eligibility->Randomization Yes OffStudy Off Study Eligibility->OffStudy No ArmA Treatment Arm A: This compound / Sotorasib Randomization->ArmA ArmB Treatment Arm B: Docetaxel Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (e.g., every 6 weeks) Treatment->Assessment Progression Disease Progression? Assessment->Progression Continue Continue Treatment Progression->Continue No Crossover Crossover to Arm A (for Docetaxel arm) Progression->Crossover Yes (Arm B) Progression->OffStudy Yes (Arm A) Continue->Treatment Crossover->ArmA FollowUp Long-term Follow-up (Survival) OffStudy->FollowUp

Caption: Generalized workflow for the KRYSTAL-12 and CodeBreaK 200 clinical trials.

References

Adagrasib in KRAS G12C-Mutated Tumors: A Comparative Guide on Efficacy with STK11 Co-Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the efficacy of adagrasib, a selective KRAS G12C inhibitor, in tumors with co-occurring STK11 mutations. The presence of STK11 mutations in non-small cell lung cancer (NSCLC) is associated with a poor prognosis and resistance to immunotherapy. This document summarizes key clinical trial data, compares the performance of this compound with the alternative KRAS G12C inhibitor sotorasib, and details the experimental protocols of pivotal studies.

Executive Summary

Comparative Efficacy of this compound and Sotorasib in KRAS G12C & STK11 Co-mutated NSCLC

The following tables summarize the efficacy data for this compound and sotorasib in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) harboring STK11 co-mutations, based on data from the KRYSTAL-1 and CodeBreaK 100 clinical trials, respectively.

Table 1: Efficacy of this compound in KRAS G12C & STK11 Co-mutated NSCLC (KRYSTAL-1 Trial)

Efficacy EndpointFirst-Line this compound (Cohort E)[1][2]Previously Treated this compound (Pooled Analysis)[3]
Objective Response Rate (ORR) 30.3% (95% CI: 15.6-48.7)45%
Disease Control Rate (DCR) 66.7%Not Reported
Median Progression-Free Survival (PFS) 4.8 months (95% CI: 2.6-13.9)4.2 months (vs. 11.0 months in STK11-WT)
Median Overall Survival (OS) 12.3 months (95% CI: 4.9-19.1)9.8 months (vs. Not Reached in STK11-WT)

Note: Data for the first-line setting is from a specific cohort of the KRYSTAL-1 trial presented at the 2025 AACR Annual Meeting. The previously treated data is from a pooled analysis of the KRYSTAL-1 trial.

Table 2: Efficacy of Sotorasib in KRAS G12C & STK11 Co-mutated NSCLC (CodeBreaK 100 Trial)

Efficacy EndpointSotorasib in Previously Treated Patients[4][5][6][7]
Objective Response Rate (ORR) 40.0% (95% CI: 23.9-57.9)
Disease Control Rate (DCR) Not Reported
Median Progression-Free Survival (PFS) 11.0 months (in STK11-mutant/KEAP1-wildtype)
Median Overall Survival (OS) 15.3 months (in STK11-mutant/KEAP1-wildtype)

Note: The reported PFS and OS for sotorasib are from a specific subgroup of patients with STK11 mutations who were KEAP1 wild-type, highlighting the importance of considering co-mutations.

Experimental Protocols

KRYSTAL-1 Trial (this compound)

The KRYSTAL-1 study is a multicohort, open-label Phase 1/2 clinical trial evaluating this compound in patients with advanced solid tumors harboring a KRAS G12C mutation.[5]

  • Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated solid tumors who have received prior systemic therapy. For the NSCLC cohorts, patients had typically received both platinum-based chemotherapy and an immune checkpoint inhibitor.[8]

  • Dosage and Administration: this compound was administered orally at a dose of 600 mg twice daily.[2]

  • Primary Endpoints: The primary endpoint for the Phase 2 portion was the objective response rate (ORR) as assessed by a blinded independent central review (BICR).[2]

  • Secondary Endpoints: Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[2]

  • Mutation Analysis: KRAS G12C and other co-mutations like STK11 were identified through next-generation sequencing of tumor tissue or circulating tumor DNA.[2]

CodeBreaK 100 Trial (Sotorasib)

The CodeBreaK 100 study was a single-arm, open-label, multicenter Phase 1/2 clinical trial that evaluated sotorasib in patients with KRAS G12C-mutated advanced solid tumors.[9]

  • Patient Population: Patients with locally advanced or metastatic solid tumors with a KRAS G12C mutation who had progressed on prior standard therapies.[10][11]

  • Dosage and Administration: Sotorasib was administered orally at a dose of 960 mg once daily.[12]

  • Primary Endpoint: The primary endpoint for the Phase 2 portion was the objective response rate (ORR) assessed by a blinded independent central review.[13]

  • Secondary Endpoints: Key secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[12]

  • Mutation Analysis: KRAS G12C and co-mutations were identified using next-generation sequencing on tumor tissue and/or plasma samples.[12]

Signaling Pathways and Experimental Workflow

KRAS G12C and STK11 Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the KRAS G12C mutation and the role of STK11 (also known as LKB1) as a tumor suppressor. Inactivating mutations in STK11 lead to the dysregulation of downstream pathways, contributing to tumor growth and a suppressed immune microenvironment. This compound acts by specifically and irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling.

KRAS_STK11_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation cluster_stk11 STK11 (LKB1) Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK KRAS_G12C_GDP KRAS G12C (GDP-bound, Inactive) RTK->KRAS_G12C_GDP KRAS_G12C_GTP KRAS G12C (GTP-bound, Active) KRAS_G12C_GDP->KRAS_G12C_GTP SOS1 RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STK11 STK11 (LKB1) (Tumor Suppressor) AMPK AMPK STK11->AMPK AMPK->mTOR Inhibition This compound This compound This compound->KRAS_G12C_GTP Inhibition

Caption: KRAS G12C and STK11 signaling pathways.

Experimental Workflow for this compound Clinical Trials

The following diagram outlines the general workflow for the KRYSTAL-1 clinical trial, from patient screening to data analysis.

Experimental_Workflow cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Patient_Population Advanced/Metastatic KRAS G12C-Mutated Solid Tumors Inclusion_Criteria Inclusion Criteria Met: - Prior Systemic Therapy - ECOG PS 0-1 Patient_Population->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met: - Active Brain Metastases Patient_Population->Exclusion_Criteria Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Enrollment Patient Enrollment Informed_Consent->Enrollment Treatment This compound 600mg BID Enrollment->Treatment Tumor_Assessment Tumor Assessment (RECIST 1.1) Treatment->Tumor_Assessment Safety_Monitoring Adverse Event Monitoring Treatment->Safety_Monitoring Continuation Continue Treatment until Progression or Unacceptable Toxicity Tumor_Assessment->Continuation Safety_Monitoring->Continuation Data_Collection Collect Efficacy and Safety Data Continuation->Data_Collection Primary_Analysis Primary Endpoint Analysis: Objective Response Rate (ORR) Data_Collection->Primary_Analysis Secondary_Analysis Secondary Endpoint Analysis: PFS, OS, DOR Data_Collection->Secondary_Analysis Biomarker_Analysis Biomarker Analysis: STK11 Co-mutation Status Data_Collection->Biomarker_Analysis Results Clinical Trial Results Primary_Analysis->Results Secondary_Analysis->Results Biomarker_Analysis->Results

Caption: KRYSTAL-1 clinical trial workflow.

References

Benchmarking Adagrasib Against Standard Chemotherapy in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Adagrasib, a selective KRAS G12C inhibitor, against standard-of-care chemotherapy agents in various cancer models. The data presented is compiled from publicly available preclinical studies to offer a valuable resource for researchers and drug development professionals.

Executive Summary

This compound (MRTX849) is a potent and selective covalent inhibitor of the KRAS G12C mutation, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[1][2] Preclinical evidence demonstrates that this compound induces tumor regression and prolongs survival in various xenograft models.[2][3] This guide benchmarks the preclinical efficacy of this compound against standard chemotherapy agents like docetaxel, gemcitabine, and cisplatin, providing a comparative analysis of their anti-tumor activity in relevant cancer models. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to offer insights into their relative performance.

Data Presentation: this compound vs. Standard Chemotherapy

The following tables summarize the preclinical efficacy of this compound and standard chemotherapy agents in various cancer models.

Table 1: Preclinical Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

Treatment AgentCancer ModelDosing ScheduleKey Efficacy EndpointResultCitation
This compound KRAS G12C-mutant NSCLC xenografts (LU65-Luc, H23-Luc)100 mg/kg, twice daily, oralSignificant inhibition of brain tumor growthStatistically significant[3]
This compound KRAS G12C-mutant NSCLC xenograftsNot specifiedTumor regressions100% of tumors in combination with ORIC-944[4]
Docetaxel NSCLC xenografts20 mg/kg, every three weeks, intraperitonealTumor growth inhibition44% - 88%[1]

Table 2: Preclinical Efficacy in Pancreatic Cancer Xenograft Models

Treatment AgentCancer ModelDosing ScheduleKey Efficacy EndpointResultCitation
This compound KRAS G12C-mutant Pancreatic Ductal Adenocarcinoma (PDAC) cell line-derived xenograft (CDX)Not specifiedSynergistic inhibition of tumor growth with KPT9274Statistically significant[5]
Gemcitabine Pancreatic patient-derived xenograft (PDX) mouse modelNot specifiedInhibition of tumor growthSignificant[6]
Gemcitabine Pancreatic cancer xenografts (Panc185)Not specifiedTumor growth inhibition~50-60%[7]

Table 3: Preclinical Efficacy in Colorectal Cancer (CRC) Xenograft Models

Treatment AgentCancer ModelDosing ScheduleKey Efficacy EndpointResultCitation
This compound KRAS G12C-mutant CRC patient-derived xenograft modelsNot specifiedSignificant preclinical activityStatistically significant[2]
Cisplatin Colorectal cancer cell lines (HT29, HCT116)Not specifiedCytotoxicityDemonstrated[8]

Experimental Protocols

This section outlines a representative methodology for a preclinical xenograft study evaluating the efficacy of an anti-cancer agent, based on protocols described in the cited literature.

1. Cell Lines and Culture:

  • Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030 for NSCLC, SW1573 for pancreatic cancer) and without (e.g., A549) are used.

  • Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

2. Animal Models:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.

  • For subcutaneous xenografts, cultured cancer cells are injected into the flank of the mice.

  • For orthotopic models, cells are implanted into the organ of origin (e.g., intracranial injection for brain metastasis models).[1]

3. Drug Formulation and Administration:

  • This compound: Formulated for oral administration, often in a vehicle like 0.5% methylcellulose. Dosing is typically performed once or twice daily.[3]

  • Standard Chemotherapy (e.g., Docetaxel, Gemcitabine, Cisplatin): Typically formulated in saline or other appropriate vehicles for intraperitoneal or intravenous injection. Dosing schedules vary depending on the agent and study design (e.g., once weekly, every three weeks).[1]

4. Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body weight is monitored as an indicator of toxicity.

  • The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Other endpoints may include tumor regression (partial or complete) and survival analysis.

5. Statistical Analysis:

  • Statistical significance of differences in tumor growth between treatment and control groups is determined using appropriate statistical tests, such as a t-test or ANOVA.

Visualizations

KRAS G12C Signaling Pathway

KRAS_G12C_Signaling cluster_upstream Upstream Signals cluster_ras RAS Activation Cycle cluster_downstream Downstream Effector Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway EGFR EGFR SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C (Inactive) GDP-bound KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Irreversible binding SOS1->KRAS_GDP GTP loading GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: KRAS G12C signaling cascade and the mechanism of this compound inhibition.

Experimental Workflow for Preclinical Xenograft Study

Preclinical_Workflow start Start cell_culture 1. Cell Line Culture (KRAS G12C+/-) start->cell_culture implantation 2. Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (this compound or Chemotherapy) randomization->treatment monitoring 6. Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Growth Inhibition, Survival) monitoring->endpoint end End endpoint->end

Caption: A typical workflow for a preclinical xenograft efficacy study.

Logical Comparison Framework

Comparison_Framework cluster_this compound This compound Preclinical Data cluster_chemo Standard Chemotherapy Preclinical Data topic Benchmarking this compound vs. Standard Chemotherapy adagrasib_nsclc NSCLC Models topic->adagrasib_nsclc adagrasib_pancreatic Pancreatic Cancer Models topic->adagrasib_pancreatic adagrasib_crc Colorectal Cancer Models topic->adagrasib_crc chemo_nsclc NSCLC Models (Docetaxel) topic->chemo_nsclc chemo_pancreatic Pancreatic Cancer Models (Gemcitabine) topic->chemo_pancreatic chemo_crc Colorectal Cancer Models (Cisplatin) topic->chemo_crc comparison Comparative Analysis (Indirect where necessary) adagrasib_nsclc->comparison adagrasib_pancreatic->comparison adagrasib_crc->comparison chemo_nsclc->comparison chemo_pancreatic->comparison chemo_crc->comparison conclusion Conclusion: Relative Preclinical Performance comparison->conclusion

Caption: Logical framework for comparing preclinical data of this compound and chemotherapy.

References

Independent Validation of Adagrasib Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Adagrasib's clinical performance, mechanism of action, and resistance profiles in comparison to alternative KRAS G12C inhibitors, supported by published clinical trial data.

This guide provides an objective comparison of this compound with its primary alternative, Sotorasib, focusing on independently validated research findings. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decision-making and further investigation in the field of targeted cancer therapy.

Comparative Efficacy and Safety of this compound and Sotorasib

The development of targeted therapies against KRAS G12C mutations has marked a significant advancement in oncology. This compound (Krazati®) and Sotorasib (Lumakras®) are two leading oral small-molecule inhibitors that have demonstrated clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[1][2] Both drugs work by selectively and irreversibly binding to the mutant KRAS G12C protein, locking it in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[2][3][4]

Clinical trial data from pivotal studies provide a basis for comparing the efficacy and safety of these two agents.

Efficacy Endpoint This compound (KRYSTAL-12) [5][6][7]Sotorasib (CodeBreaK 200) [8][9][10]This compound (KRYSTAL-1, Phase 1/2) [11][12][13]Sotorasib (CodeBreaK 100, Phase 2) [14][15][16]
Primary Endpoint Progression-Free Survival (PFS)Progression-Free Survival (PFS)Objective Response Rate (ORR)Objective Response Rate (ORR)
Median PFS 5.5 months5.6 months6.9 months6.8 months
Objective Response Rate (ORR) 31.9%28.1%43%37.1%
Median Overall Survival (OS) Data immature at cutoff10.6 months14.1 months12.5 months
Disease Control Rate (DCR) Not explicitly reported82.5%80%80.6%
Median Duration of Response (DoR) 8.31 months8.6 months12.4 months11.1 months
Safety Profile This compound (KRYSTAL-12) [7]Sotorasib (CodeBreaK 200) [8]
Treatment-Related Adverse Events (TRAEs) (Any Grade) 94.0%Not explicitly reported in the same format
Grade ≥3 TRAEs 47.0%33% (sotorasib arm)
TRAEs Leading to Discontinuation 7.7%Not explicitly reported in the same format

Experimental Protocols of Key Clinical Trials

KRYSTAL-12 (this compound)

The KRYSTAL-12 study is a randomized, multicenter, open-label Phase 3 trial.[5][6][7]

  • Patient Population: Patients with locally advanced or metastatic KRAS G12C-mutated NSCLC who had previously received platinum-based chemotherapy and an anti-PD-1/PD-L1 inhibitor.[5][6]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either this compound (600 mg orally twice daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[6][7]

  • Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR).[5][6][7]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), Duration of Response (DoR), and safety.[5][6]

CodeBreaK 200 (Sotorasib)

The CodeBreaK 200 study is a randomized, multicenter, open-label Phase 3 trial.[8][9][17]

  • Patient Population: Patients with advanced KRAS G12C-mutated NSCLC who had progressed after prior platinum-based chemotherapy and a PD-1 or PD-L1 inhibitor.[8][9]

  • Randomization: Patients were randomized 1:1 to receive either Sotorasib (960 mg orally once daily) or docetaxel (75 mg/m² intravenously every 3 weeks).[8][9]

  • Primary Endpoint: Progression-Free Survival (PFS) on blinded independent central review.[8][9]

  • Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.

Visualizing the Mechanism of Action and Experimental Workflow

This compound Mechanism of Action in the KRAS Signaling Pathway

Adagrasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 KRAS_G12C_GDP KRAS G12C (Inactive - GDP) KRAS_G12C_GTP KRAS G12C (Active - GTP) NF1 NF1 (GAP) KRAS_G12C_GTP->NF1 GTP -> GDP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Irreversible Binding SOS1->KRAS_G12C_GDP GDP -> GTP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: this compound irreversibly binds to inactive KRAS G12C, preventing downstream signaling.

Typical Workflow for a Phase 3 Clinical Trial of a KRAS G12C Inhibitor

Clinical_Trial_Workflow Patient_Screening Patient Screening (KRAS G12C+ NSCLC, Prior Treatment) Randomization Randomization (1:1 or 2:1) Patient_Screening->Randomization Treatment_Arm_A Experimental Arm (e.g., this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Control Arm (e.g., Docetaxel) Randomization->Treatment_Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST 1.1) Treatment_Arm_A->Tumor_Assessment Treatment_Arm_B->Tumor_Assessment Data_Analysis Data Analysis (PFS, OS, ORR) Tumor_Assessment->Data_Analysis Follow-up Regulatory_Submission Regulatory Submission Data_Analysis->Regulatory_Submission

Caption: A simplified workflow for a pivotal Phase 3 clinical trial of a targeted therapy.

Mechanisms of Resistance to this compound

Despite the initial efficacy of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge.[18] Research has identified several mechanisms of resistance to this compound, which can be broadly categorized as on-target and off-target alterations.[19][20]

On-target resistance involves secondary mutations in the KRAS gene itself. These can include:

  • Mutations at the cysteine 12 residue (e.g., C12W, C12F, C12V), which prevent the covalent binding of this compound.[19][20]

  • Mutations in the switch II pocket (e.g., R68S, H95D/R, Y96C), which also interfere with drug binding.[19][20]

  • Amplification of the KRAS G12C allele.[19][20]

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS signaling. These can include:

  • Amplification of other receptor tyrosine kinases, such as MET.[18][19]

  • Activating mutations in downstream signaling molecules like NRAS, BRAF, and MAP2K1.[18][19]

  • Oncogenic fusions involving genes such as ALK, RET, BRAF, and RAF1.[18][19]

  • Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN.[18]

  • Histologic transformation from adenocarcinoma to squamous cell carcinoma.[18]

Understanding these resistance mechanisms is crucial for the development of next-generation KRAS inhibitors and combination therapy strategies to overcome resistance and improve patient outcomes.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Adagrasib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. Adagrasib, a potent KRAS G12C inhibitor, requires meticulous disposal procedures due to its cytotoxic nature.[1][2] Adherence to these guidelines is crucial for protecting both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat or gown, and eye protection.[2] All handling of this compound powder should be performed in a chemical fume hood to prevent inhalation of dust particles.[3]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound and any materials that have come into contact with it is a critical final step in the experimental workflow. As a cytotoxic agent, this compound waste must be segregated from regular laboratory trash and handled as hazardous waste.[1]

1. Waste Segregation:

  • Immediately after use, all items contaminated with this compound must be segregated from other waste streams.[1]

  • This includes empty vials, contaminated PPE (gloves, gowns, etc.), pipette tips, and any absorbent materials used for cleaning spills.

2. Waste Collection and Containment:

  • Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be placed in a designated, puncture-proof cytotoxic sharps container.[4] These containers should be clearly labeled with the cytotoxic symbol.[1]

  • Solid Waste: Non-sharp contaminated items such as vials, gloves, and lab paper should be collected in a dedicated, leak-proof, and clearly labeled cytotoxic waste container.[1][4] These containers are often color-coded, typically red, to signify cytotoxic waste.[1]

  • Liquid Waste: Aqueous solutions containing this compound should not be poured down the drain.[3][5] They should be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container.

3. Final Disposal:

  • All cytotoxic waste must be disposed of through a licensed hazardous waste disposal company.[5]

  • The primary methods for the disposal of cytotoxic waste are incineration or chemical neutralization.[1]

  • Ensure that all disposal procedures comply with local, state, and federal regulations for hazardous and toxic wastes.[3][6]

Summary of this compound Waste Management

Waste TypeContainer RequirementDisposal MethodKey Considerations
Unused/Expired this compound Original or sealed, labeled hazardous waste container.Licensed hazardous waste disposal service.Do not mix with other waste streams.
Contaminated Sharps Puncture-proof, labeled cytotoxic sharps container.Licensed hazardous waste disposal service.Never recap, bend, or break needles.
Contaminated Solids Leak-proof, labeled cytotoxic waste bag or container.Licensed hazardous waste disposal service.Includes gloves, gowns, bench paper, and empty vials.
Contaminated Liquids Sealed, leak-proof, labeled hazardous waste container.Licensed hazardous waste disposal service.Never dispose of down the drain.[3][5]
Contaminated Packaging Dispose of as hazardous or toxic waste.Regulated landfill or other approved methods.[3]Follow national and local legislation.[3]

This compound Disposal Workflow

Adagrasib_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A This compound Use in Experiments B Contaminated Materials (Sharps, Solids, Liquids) A->B C Cytotoxic Sharps Container (Puncture-proof, Labeled) D Cytotoxic Solid Waste Container (Leak-proof, Labeled) E Hazardous Liquid Waste Container (Sealed, Labeled) B->C Sharps B->D Solids B->E Liquids F Licensed Hazardous Waste Vendor C->F D->F E->F G Incineration or Chemical Neutralization F->G

This compound Waste Disposal Workflow

By adhering to these stringent disposal protocols, laboratories can ensure a safe working environment and maintain environmental responsibility when handling the cytotoxic agent this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.